Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
説明
特性
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMRAUZQQANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561367 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-76-0 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (BDGT): A Comprehensive Technical Guide on Synthesis, Properties, and Polymer Applications
Executive Summary
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, commonly referred to as Bis(diethylene glycol) terephthalate (BDGT), is a critical oligomeric intermediate in the lifecycle of polyester materials[1]. Structurally consisting of a central terephthalate core flanked by two diethylene glycol (DEG) chains, BDGT serves as a vital building block in the synthesis of advanced polyurethanes (PUs), unsaturated polyester resins (UPRs), and polymeric plasticizers[2]. This whitepaper provides a rigorous examination of BDGT’s thermophysical properties, the mechanistic pathways of its synthesis via catalytic glycolysis of waste poly(ethylene terephthalate) (PET), and its transformative role in modern drug delivery and materials science.
Chemical and Thermophysical Properties
Unlike its more rigid analog, Bis(2-hydroxyethyl) terephthalate (BHET), BDGT incorporates flexible ether linkages (-C-O-C-) within its aliphatic side chains. This structural nuance significantly reduces the crystallinity of downstream polymers, enhancing chain mobility, solubility, and impact resistance[2].
Table 1: Core Chemical and Structural Properties of BDGT
| Property | Value / Description |
| IUPAC Name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate |
| Common Synonyms | Bis(diethylene glycol) terephthalate; BDGT; DGT |
| Chemical Formula | C₁₆H₂₂O₈ |
| Molecular Weight | 342.34 g/mol |
| Physical State (25°C) | Highly viscous liquid to amorphous semi-solid paste |
| Hydrogen Bond Donors | 2 (Terminal aliphatic hydroxyls) |
| Hydrogen Bond Acceptors | 8 (Ester carbonyls and ether oxygens) |
| Solubility Profile | Soluble in DMSO, hot ethyl acetate, and lower alcohols; slightly soluble in water. |
Mechanistic Pathways: Formation and Depolymerization
The formation of BDGT occurs primarily through two distinct pathways: as an unintended side-reaction during virgin PET polycondensation, and as a targeted product during the chemical recycling (glycolysis) of PET.
The Dehydration Side-Reaction in PET Synthesis
During the direct esterification of terephthalic acid (TPA) with ethylene glycol (EG), a Brønsted acid-catalyzed side reaction often occurs, leading to the dehydration of EG into diethylene glycol (DEG) and water[3]. This DEG subsequently reacts with the terephthalate core to form BDGT moieties within the polymer backbone. These incorporated DEG units act as "weak points," lowering the glass transition temperature ( Tg ) and melting point ( Tm ) of the resulting PET, while increasing its susceptibility to [3].
Targeted Synthesis via Catalytic Glycolysis
In the context of circular economy and advanced materials, waste PET is deliberately depolymerized using an excess of DEG in the presence of a transesterification catalyst (e.g., Zinc Acetate)[4]. The nucleophilic attack of the DEG hydroxyl groups on the electrophilic ester carbonyls of PET cleaves the polymer chain, substituting the EG units with DEG units, ultimately [5].
Figure 1: Catalytic glycolysis of PET using diethylene glycol to synthesize BDGT.
Experimental Protocol: High-Yield Synthesis of BDGT via PET Glycolysis
To ensure reproducibility and high monomeric yield, the following self-validating protocol leverages thermodynamic control and Le Chatelier's principle to drive the depolymerization of PET to completion[4].
Materials Required:
-
Post-consumer PET flakes (washed and dried)
-
Diethylene Glycol (DEG, >99% purity)
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Toluene (for azeotropic distillation)
Step-by-Step Methodology:
-
Substrate Preparation: Mechanically mill PET waste into uniform flakes (2–3 mm). Wash sequentially with 2% aqueous NaOH and deionized water to remove adhesives and organic contaminants. Dry under vacuum at 80°C for 12 hours.
-
Causality: Residual moisture induces hydrolytic cleavage, generating terephthalic acid (TPA) which precipitates and disrupts the transesterification equilibrium. Contaminants can poison the Lewis acid catalyst.
-
-
Reagent Charging: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap (filled with toluene), and a reflux condenser, charge 60.0 g of PET flakes (approx. 0.31 mol of repeat units) and 131.6 g of DEG (1.24 mol). This establishes a 1:4 molar ratio of PET to DEG.
-
Causality: A high molar excess of DEG ensures that the reaction equilibrium is driven entirely toward the monomeric BDGT rather than higher-order oligomers.
-
-
Catalyst Activation & Heating: Add 0.3 wt% (relative to PET) of Zn(Ac)₂·2H₂O. Purge the system with dry Nitrogen gas for 15 minutes. Heat the mixture gradually to 195–200°C using a thermostatically controlled heating mantle[4].
-
Causality: Zinc acts as a Lewis acid, coordinating with the carbonyl oxygen of the PET ester linkages. This coordination drastically increases the electrophilicity of the carbonyl carbon, by the primary hydroxyls of DEG[6].
-
-
Azeotropic Distillation (Self-Validation Step): As the transesterification proceeds, ethylene glycol (EG) is displaced from the PET backbone. Toluene forms an azeotrope with the displaced EG (boiling point ~110.2°C), allowing for its continuous removal via the Dean-Stark trap[4].
-
Causality: Continuous removal of the EG byproduct prevents the reverse reaction. Validation: Once the theoretical volume of EG is collected (approx. 17-21 mL for 60g PET) and the mixture transitions into a homogenous clear liquid, the completion of depolymerization is visually and volumetrically validated[4].
-
-
Isolation and Purification: Cool the reactor to 80°C. Pour the mixture into an excess of ice-cold distilled water. Unreacted oligomers will precipitate, while BDGT and excess DEG remain in the aqueous phase. Filter the solution, and extract the aqueous filtrate with ethyl acetate. Evaporate the organic layer under reduced pressure to yield purified BDGT as a viscous, amorphous semi-solid.
Applications in Advanced Materials and Drug Development
The unique structural properties of BDGT make it highly valuable in specialized polymer synthesis:
-
Biomedical Polyurethanes: When reacted with diisocyanates (e.g., MDI or IPDI), BDGT forms polyurethane elastomers. The ether linkages from the DEG units provide enhanced flexibility, hydrophilicity, and biocompatibility, making these polymers highly suitable for drug-eluting stents and [7].
-
Unsaturated Polyester Resins (UPR): BDGT can be co-polymerized with maleic anhydride to yield UPRs. The presence of the DEG moieties reduces the brittleness of the cured resin, improving impact strength without sacrificing thermal stability[5].
-
Non-Phthalate Plasticizers: BDGT serves as a precursor for synthesizing high-molecular-weight plasticizers (e.g., didecyl terephthalate) for PVC, offering a safer, less volatile alternative to [4].
References
-
Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. ResearchGate. URL:[Link]
-
Chemical Depolymerization Methods of Poly(ethylene terephthalate). Encyclopedia MDPI. URL:[Link]
-
Studies on hydrolysis/alcoholysis/ammonolysis mechanisms of ethylene terephthalate dimer using DFT method. Arabian Journal of Chemistry. URL:[Link]
-
Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products. RSC Advances. URL:[Link]
-
Techno-economic assessment of wood-polymer nanocomposites production based on PVC, waste PET and wood powder. University of Belgrade. URL:[Link]
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- 1. WO2010102795A1 - Process for making polyethylene terephthalate - Google Patents [patents.google.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Studies on hydrolysis/alcoholysis/ammonolysis mechanisms of ethylene terephthalate dimer using DFT method - Arabian Journal of Chemistry [arabjchem.org]
- 7. Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06499E [pubs.rsc.org]
Thermodynamic Profiling and Solubility Parameters of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (BHDT)
Introduction: The Strategic Role of BHDT
In the landscape of polymer chemical recycling and advanced material synthesis, the depolymerization of Polyethylene Terephthalate (PET) is heavily dictated by solvent-solute thermodynamics. While standard glycolysis utilizing ethylene glycol (EG) yields Bis(2-hydroxyethyl) terephthalate (BHET), substituting the reactive solvent with diethylene glycol (DEG) produces Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (commonly referred to as BHDT)[1].
BHDT is a critical intermediate for synthesizing glycol-modified PET (PETG) and high-purity cyclic oligoesters. However, engineering efficient purification workflows or predicting its phase behavior requires precise thermodynamic grounding—specifically, its Hansen Solubility Parameters (HSP).
Thermodynamic Grounding: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters divide the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ).
Because empirical HSP data for the specific BHDT oligomer is scarce compared to its BHET counterpart[2], we must derive its thermodynamic profile using the Hoftyzer-Van Krevelen (HVK) group contribution method . This self-validating mathematical framework decomposes the molecular structure into functional groups, assigning cohesive energy contributions ( Fdi , Fpi , Ehi ) and molar volumes ( Vi ).
BHDT ( C16H22O8 ) consists of:
-
1 × p-phenylene ring (Aromatic core)
-
2 × -COO- (Ester linkages)
-
2 × -O- (Ether linkages)
-
8 × -CH₂- (Aliphatic methylenes)
-
2 × -OH (Terminal hydroxyls)
Comparative HSP Data
By summing the group contributions, we calculate the theoretical HSP for BHDT and compare it against known values for PET and BHET.
| Compound | Dispersion ( δD ) | Polarity ( δP ) | H-Bonding ( δH ) | Total ( δt ) | Molar Vol ( cm3/mol ) |
| PET (Literature) | 18.2 MPa1/2 | 6.4 MPa1/2 | 6.6 MPa1/2 | 20.3 MPa1/2 | ~144 (repeat unit) |
| BHET (Calculated) | 16.7 MPa1/2 | 5.2 MPa1/2 | 16.8 MPa1/2 | 24.2 MPa1/2 | 192.4 |
| BHDT (Calculated) | 17.0 MPa1/2 | 4.3 MPa1/2 | 15.1 MPa1/2 | 23.1 MPa1/2 | 264.4 |
Causality Insight (The Volumetric Dilution Effect): Why does BHDT exhibit lower polarity ( δP ) and hydrogen bonding ( δH ) than BHET? The insertion of two extra ether linkages (-O-) and four non-polar methylene groups (-CH₂-) significantly increases the molar volume from 192.4 to 264.4 cm3/mol . While the ether groups add slight polarity, the volumetric dilution effect of the bulky aliphatic chains dominates. Consequently, the overall hydrogen bonding density drops, rendering BHDT more lipophilic and soluble in moderately polar aromatics or heavier alcohols than BHET.
Experimental Workflows: Self-Validating Protocols
To leverage these parameters in real-world applications (e.g., recycling workflows or pharmaceutical excipient synthesis), we rely on precise experimental protocols governed by the Relative Energy Difference (RED) . When RED<1 , dissolution occurs; when RED>1 , precipitation is forced.
Protocol 1: Solid-Liquid Equilibrium (SLE) Determination via Dynamic Laser Monitoring
Traditional cloud-point methods rely on the visual determination of dissolution, which introduces subjective human error. To establish trustworthy SLE data, we employ a dynamic laser monitoring technique[2].
-
Setup: Equip a jacketed glass vessel with a magnetic stirrer and connect it to a thermostatic water bath (precision ±0.05 K). Position a laser emitter and optical receiver across the vessel.
-
Preparation: Add a known mass of binary solvent (e.g., Ethanol/Water) and an excess known mass of crystalline BHDT.
-
Controlled Heating: Increase the temperature at a strict rate of 0.1 K/min. Causality: Faster heating rates cause thermal lag between the solvent and the probe, skewing thermodynamic calculations.
-
Optical Feedback (Self-Validation): As BHDT dissolves, the laser transmittance increases. The exact temperature at which the transmittance hits a stable, flat plateau is recorded as the dissolution temperature. The optical plateau ensures the system has reached thermodynamic equilibrium, removing subjective bias.
Protocol 2: Co-Solvent Assisted Glycolysis and BHDT Isolation
Standard glycolysis requires extreme temperatures (>180 °C) to overcome the crystalline lattice energy of PET[1]. By utilizing HSP theory, we can design a co-solvent system that drastically lowers the activation energy[3].
-
Swelling Phase: Combine PET flakes, Diethylene Glycol (DEG), and a co-solvent like γ -Valerolactone (GVL)[4] or N-methylimidazole (NMI)[3] in a high-pressure reactor. Causality: The co-solvent is chosen because its HSP closely matches PET ( RED<1 ). This swells the polymer matrix, expanding the free volume between chains and allowing the bulky DEG to penetrate rapidly.
-
Catalysis: Introduce 0.2 wt% Zn(OAc)2 catalyst and heat to 150–180 °C for 45 minutes.
-
RED Shift & Precipitation: Once depolymerization is complete, the mixture is quenched with an anti-solvent (e.g., cold water). Causality: Water has a very high δH (~42.3 MPa1/2 ), which violently spikes the RED of the system well above 1 relative to BHDT. This rapid supersaturation favors instantaneous nucleation over slow crystal growth, yielding a high-purity, fine crystalline BHDT powder.
-
Filtration: Filter and wash the precipitate with chilled ethanol to remove residual DEG.
Mechanistic Diagram
The following diagram illustrates the thermodynamic workflow of PET depolymerization into BHDT, highlighting the role of solvent swelling and RED-driven precipitation.
Figure 1: PET glycolysis to BHDT workflow driven by Hansen Solubility Parameter (HSP) alignment.
References
-
[1] Method for chemical recycling of glycol modified polyethylene terephthalate wastes (KR101888612B1). Google Patents.1
-
[2] Solubility Determination and Correlation for Bis(2-hydroxyethyl) Terephthalate (BHET) in Four Binary Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications).5
-
[3] Highly Efficient, Co-solvent Assisted Glycolytic Depolymerization of Waste Polyethylene Terephthalate (PET) into Bis(2-hydroxyethyl) Terephthalate (BHET) Monomer. ACS Publications. 3
-
[4] γ-Valerolactone-Enabled Mild Methanolysis of Waste Polyethylene Terephthalate for Efficient Chemical Recycling. MDPI. 4
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"Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" mechanism of polymerization
An In-Depth Technical Guide
Topic: The Polymerization Mechanism of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive examination of the polymerization mechanism for Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. This monomer, an oligomeric precursor related to the synthesis of Poly(ethylene terephthalate) (PET), polymerizes via a step-growth polycondensation reaction. The core chemical transformation is a transesterification process conducted at high temperatures and under vacuum. This document elucidates the fundamental principles of this mechanism, the critical role of catalysts, and the specific reaction conditions required to drive the equilibrium toward the formation of a high molecular weight polyester. A detailed experimental protocol, data representation, and visual diagrams of the workflow and chemical reactions are provided to offer a field-proven and scientifically grounded resource for researchers and professionals.
Introduction to the Monomer
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (CAS No. 26850-76-0) is a diester of terephthalic acid and diethylene glycol.[1][2] Its chemical structure features a central terephthalate core flanked by two 2-(2-hydroxyethoxy)ethyl chains, terminating in primary hydroxyl (-OH) functional groups.
Chemical Structure: C₁₆H₂₂O₈[1]
This molecule is structurally similar to Bis(2-hydroxyethyl) terephthalate (BHET), the primary monomer derived from the glycolysis or depolymerization of waste PET.[3][4][5] As such, it serves as a valuable building block in the synthesis of novel copolyesters or in the repolymerization to create recycled PET (r-PET). The presence of terminal hydroxyl groups makes it ideally suited for step-growth polymerization, a process fundamental to the production of many commercial polyesters.[6][7]
Core Mechanism: Step-Growth Polycondensation
The polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate proceeds through a step-growth polycondensation mechanism.[8] Unlike chain-growth polymerization, where monomers add sequentially to a growing chain, step-growth involves reactions between any two species in the mixture—monomers, dimers, and other oligomers—to gradually build the polymer chain.[9][10]
The Key Reaction: Transesterification
The fundamental reaction driving the polymerization is transesterification (also known as ester interchange).[6][11] In this process, a terminal hydroxyl group of one molecule attacks an ester linkage of another molecule. This reaction forms a new, larger ester molecule and eliminates a small molecule byproduct. For the polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, the key reaction is the self-condensation of the monomer, where the terminal -OH group of one monomer reacts with an internal ester group, eliminating a molecule of diethylene glycol.
As the reaction progresses and molecular weight increases, the terminal hydroxyl groups of the growing polymer chains continue to react with ester linkages, leading to a significant increase in the degree of polymerization.[11][12]
Causality of Reaction Conditions
The transesterification reaction is a reversible equilibrium.[6] To achieve a high molecular weight polymer, the equilibrium must be continuously shifted toward the product side. This is accomplished through two critical experimental conditions:
-
High Temperature: The reaction is typically conducted in the melt phase at temperatures ranging from 240°C to 300°C.[5] This high temperature provides the necessary activation energy for the transesterification reaction to occur at a practical rate and ensures the polymer remains in a molten, stirrable state.
-
High Vacuum: As the polycondensation proceeds, the diethylene glycol byproduct is generated. Applying a high vacuum (typically below 1 mmHg) is essential to actively remove this byproduct from the reaction mixture.[6] According to Le Chatelier's principle, the removal of a product forces the equilibrium to shift to the right, favoring the formation of longer polymer chains and higher molecular weight.
The Role of Catalysts
While polymerization can occur without a catalyst, the reaction rate is impractically slow. Catalysts are used to accelerate the transesterification reaction. Common catalysts for polyesterification include:
-
Antimony Compounds: Antimony trioxide (Sb₂O₃) is a widely used and effective catalyst.[13][14]
-
Titanium Compounds: Organotitanates, such as tetrabutyl titanate, are highly active catalysts.[15]
-
Zinc, Manganese, and Cobalt Compounds: Acetates and other salts of these metals are also employed, often in the initial esterification stages of PET synthesis.[15]
These catalysts function by coordinating with the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.
Experimental Protocol: Melt Polycondensation
This protocol describes a typical lab-scale synthesis for polymerizing Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate.
Materials and Equipment
-
Monomer: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
-
Catalyst: Antimony trioxide (Sb₂O₃), ~200-300 ppm by weight of monomer
-
Reactor: A glass or stainless-steel reaction vessel equipped with a mechanical stirrer (high torque), a nitrogen/vacuum inlet, a condenser, and a temperature controller with a heating mantle.
-
Vacuum Pump: Capable of reaching <1 mmHg.
-
Inert Gas: High-purity nitrogen.
Step-by-Step Methodology
-
Reactor Charging: Charge the reactor with the monomer and the antimony trioxide catalyst.
-
Inerting: Assemble the reactor and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer degradation and discoloration at high temperatures.
-
Melting and Pre-Polymerization:
-
Begin stirring and heat the reactor to approximately 190-210°C under a slow stream of nitrogen. The monomer will melt, and initial oligomerization will occur as any residual moisture is driven off.
-
Hold at this temperature for 1-2 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 270-285°C.
-
Simultaneously, slowly apply vacuum to the system. The pressure should be reduced in stages (e.g., from atmospheric to 100 mmHg, then to 10 mmHg, and finally to <1 mmHg) over about 60-90 minutes. This gradual reduction prevents excessive foaming as the diethylene glycol byproduct begins to vaporize.
-
The diethylene glycol will distill out of the reaction mixture and can be collected in a cold trap.
-
-
Monitoring and Completion:
-
Continue the reaction under high temperature and full vacuum. The progress of the polymerization is monitored by observing the increase in the viscosity of the melt. In a properly equipped reactor, this corresponds to an increase in the torque required for the mechanical stirrer.
-
The reaction is considered complete when the desired viscosity (or stirrer torque) is reached, which typically takes 2-4 hours.
-
-
Product Recovery:
-
Discontinue heating and break the vacuum by introducing nitrogen into the reactor.
-
Extrude the molten polymer from the bottom of the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for subsequent analysis.
-
Data Presentation and Analysis
The reaction parameters and resulting polymer properties are critical for reproducibility and quality control.
Table 1: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Value | Rationale |
| Temperature | 270 - 290 °C | Provides sufficient energy for transesterification; maintains polymer melt. |
| Pressure (Vacuum) | < 1 mmHg | Efficiently removes diethylene glycol byproduct to drive the reaction forward.[6] |
| Catalyst Conc. (Sb₂O₃) | 200 - 300 ppm | Optimizes reaction rate without excessive side reactions or polymer graying. |
| Reaction Time | 2 - 4 hours | Duration required to achieve high molecular weight, monitored by viscosity. |
Table 2: Expected Polymer Properties
| Property | Typical Value | Significance |
| Intrinsic Viscosity (IV) | 0.60 - 0.85 dL/g | Correlates directly with polymer molecular weight; key quality metric. |
| Molecular Weight (Mw) | 30,000 - 50,000 g/mol | Indicates the average length of the polymer chains. |
| Glass Transition Temp (Tg) | ~70 - 80 °C | Temperature at which the amorphous polymer transitions from a glassy to a rubbery state. |
| Melting Temperature (Tm) | ~245 - 255 °C | Temperature at which the crystalline domains of the polymer melt.[12] |
Visualization of Mechanism and Workflow
Diagram 1: The Polycondensation Reaction
Caption: Transesterification of two monomer units to form a dimer and a diethylene glycol byproduct.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the melt polycondensation of the monomer.
Conclusion
The polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a classic example of step-growth polycondensation driven by transesterification. The successful synthesis of a high molecular weight polyester is critically dependent on the precise control of reaction conditions—namely, high temperature to provide activation energy and high vacuum to remove the diethylene glycol byproduct and shift the reaction equilibrium. The use of an appropriate catalyst, such as antimony trioxide, is essential to achieve a viable reaction rate. The principles and protocols detailed in this guide provide a robust framework for researchers engaged in the synthesis and development of novel polyesters from this and related monomers.
References
- Sathee Forum. (2025, October 14).
- NPTEL Archive. The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids.
- Quora. (2020, December 27).
- Scribd.
- JoVE. (2023, April 30). Types of Step-Growth Polymers: Polyesters.
- ResearchGate. Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
- MDPI. (2025, April 6).
- ResearchGate. (2004, June 15). Synthesis of Poly(ethylene terephthalate-co-isophthalate) by Copolymerization of Ethylene Isophthalate Cyclic Dimer and Bis(2-hydroxyethyl)
- PubMed. (2025, April 6).
- National Taiwan University. PET-derived bis(2-hydroxyethyl) terephthalate as a new linker source for solvent-free and hydrothermal synthesis of BDC-based MOFs.
- PMC. (2024, December 2). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate)
- Google Patents. CN110590551A - Method for producing bis(2-hydroxyethyl)
- PubChem. Bis[2-(2-hydroxyethoxy)
- Google Patents. CN110590555A - Preparation method of bis(2-hydroxyethyl)
- European Patent Office. (2021, September 14).
- Wiley Online Library. Synthesis of Semi‐Aromatic Di‐Block Polyesters by Terpolymerization of Macrolactones, Epoxides, and Anhydrides.
- ACS Publications. (2024, October 24). A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET) Hydrolysis Reaction Network | Industrial & Engineering Chemistry Research.
- ResearchGate. (2025, August 6). Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone | Request PDF.
- PMC. N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide.
- ResearchGate. Kinetic and thermodynamic studies of depolymerisation of poly(ethylene terephthalate)
- ChemRxiv. (2025, April 23). Polymerization Behavior of Biscarbenes Derived by Thermolysis of Bisdiazo Compounds.
- Chemsrc. (2025, August 25). CAS#:26850-76-0 | bis[2-(2-hydroxyethoxy)
- MDPI. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
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Application Note: Bis[2-(2-hydroxyethoxy)ethyl] Benzene-1,4-Dicarboxylate (BDEGT) in Advanced Polymer Synthesis
Introduction & Mechanistic Insights
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, commonly referred to as Bis(diethylene glycol) terephthalate (BDEGT) , is a highly versatile monomer in modern polymer chemistry. Unlike its rigid counterpart, bis(2-hydroxyethyl) terephthalate (BHET), BDEGT incorporates flexible diethylene glycol (DEG) chains with central ether linkages flanking the terephthalate core.
The Causality of the Ether Linkage: In standard polyethylene terephthalate (PET), the repeating unit relies on a short, rigid ethylene glycol spacer. When PET is chemically recycled via glycolysis using diethylene glycol (DEG), the primary reaction product is BDEGT[1]. The introduction of the ether oxygen (-C-O-C-) in the BDEGT monomer provides rotational freedom that disrupts tight polymer chain packing. Consequently, polymers derived from BDEGT exhibit lower crystallinity, enhanced chain mobility, and increased susceptibility to hydrolytic degradation—critical parameters for designing drug delivery matrices, resorbable medical devices, and elastomeric polyurethanes[2].
Experimental Protocols
Protocol A: Synthesis of BDEGT via Catalytic Glycolysis of PET
Objective: To synthesize high-purity BDEGT monomer from waste PET using DEG as both solvent and reactant.
Mechanistic Rationale: Zinc acetate ( Zn(OAc)2 ) acts as a Lewis acid catalyst. The Zn2+ ion coordinates with the carbonyl oxygen of the PET ester bonds, enhancing its electrophilicity. This facilitates the nucleophilic attack by the hydroxyl oxygen of DEG, leading to transesterification and polymer chain cleavage[3].
Materials:
-
Post-consumer PET flakes (washed and dried)
-
Diethylene glycol (DEG, anhydrous)
-
Zinc acetate dihydrate ( Zn(OAc)2⋅2H2O )
-
Nitrogen gas ( N2 )
Step-by-Step Methodology:
-
Preparation: Charge a 500 mL three-necked round-bottom flask with 60.0 g of PET flakes and 130.0 g of DEG. This molar ratio (PET repeating unit to DEG ≈ 1:4) ensures complete depolymerization.
-
Catalyst Addition: Add 0.5 g of Zn(OAc)2 catalyst to the mixture[3].
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with N2 for 15 minutes to prevent oxidative degradation at high temperatures.
-
Heating & Reaction: Heat the reaction mixture to 200–220 °C using a heating mantle. Maintain continuous stirring at 300 rpm.
-
Self-Validation Checkpoint 1 (Visual): Initially, the mixture is highly heterogeneous. As glycolysis proceeds, the PET flakes will dissolve. The reaction is considered complete (typically 4–6 hours) when the mixture transitions into a completely clear, homogeneous solution[1].
-
Cooling & Precipitation: Cool the solution to 80 °C, then pour it into an excess of distilled water (or a specialized branched-chain glycol mixture) to precipitate unreacted oligomers. BDEGT remains partially soluble or forms a distinct crystalline phase depending on the exact cooling gradient[4].
-
Purification: Filter the solid product under vacuum. Recrystallize the crude BDEGT from hot water to remove residual DEG and catalyst. Dry the purified white crystals in a vacuum oven at 60 °C for 24 hours.
-
Self-Validation Checkpoint 2 (Analytical): Confirm monomer purity via 1H NMR ( DMSO-d6 ). Validate the presence of the distinct ether protons of the DEG moiety at δ ~3.6-3.8 ppm and the aromatic terephthalate protons at δ ~8.1 ppm.
Protocol B: Melt Polycondensation of BDEGT to PDEGT
Objective: To polymerize BDEGT into Poly(diethylene glycol terephthalate) (PDEGT).
Mechanistic Rationale: Polycondensation is an equilibrium step-growth reaction. To achieve a high molecular weight, the DEG byproduct must be continuously removed. Applying high vacuum at elevated temperatures shifts the equilibrium (Le Chatelier's principle) toward polymer chain formation.
Step-by-Step Methodology:
-
Monomer Loading: Place 50 g of purified BDEGT into a custom glass polycondensation reactor equipped with a robust mechanical stirrer and a vacuum distillation setup.
-
Catalyst Addition: Add 0.02 g of Antimony trioxide ( Sb2O3 ) as the polycondensation catalyst.
-
Pre-Polymerization: Heat the reactor to 240 °C under a steady flow of nitrogen for 1 hour. Water and residual low-boiling impurities will distill off.
-
High-Vacuum Polycondensation: Gradually reduce the pressure inside the reactor to < 0.1 mbar over 30 minutes to prevent bumping. Increase the temperature to 270 °C.
-
Self-Validation Checkpoint 3 (Rheological): Monitor the torque of the mechanical stirrer. As the polymer chains grow, melt viscosity increases significantly. Terminate the reaction when the stirrer torque reaches a predetermined plateau (typically 2–3 hours), indicating high molecular weight PDEGT.
-
Recovery: Break the vacuum with nitrogen, extrude the polymer melt into a cold water bath to quench, and pelletize.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical properties of the rigid BHET/PET system versus the flexible BDEGT/PDEGT system.
| Property | BHET Monomer | BDEGT Monomer | PET Polymer | PDEGT Polymer |
| Aliphatic Chain | Ethylene Glycol (Rigid) | Diethylene Glycol (Flexible) | Ethylene Glycol | Diethylene Glycol |
| Ether Linkages | No | Yes | No | Yes |
| Glass Transition ( Tg ) | N/A | N/A | ~70 °C | ~10–20 °C |
| Melting Point ( Tm ) | ~106 °C | ~85–90 °C | ~260 °C | Amorphous / <100 °C |
| Hydrophilicity | Low | Moderate | Low | High |
| Primary Application | PET Synthesis | Specialty Polyesters | Packaging, Fibers | Hydrogels, Polyurethanes |
Note: Tg and Tm values for polymers vary based on molecular weight and thermal history. PDEGT exhibits significantly lower thermal transitions due to the ether oxygen acting as a swivel point in the polymer backbone[2].
Workflow Visualization
Chemical workflow: From waste PET depolymerization to BDEGT synthesis and biomedical application.
References[1] Title: US11396588B2 - Process and system for depolymerizing plastic - Google Patents
Source: google.com URL: 4] Title: US3577454A - Process for crystallizing bis(beta-hydroxyethyl)terephthalate - Google Patents Source: google.com URL: 2] Title: Properties of polyurethanes derived from poly(diethylene glycol terephthalate) | Request PDF - ResearchGate Source: researchgate.net URL: 3] Title: TECHNO-ECONOMIC ASSESSMENT OF WOOD - POLYMER NANOCOMPOSITES PRODUCTION BASED ON PVC, WASTE PET AND WOOD POWDER Source: bg.ac.rs URL:
Sources
Application Notes and Protocols: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Monomer for Advanced Polymer Design
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a specialized diol monomer that holds significant potential in the field of material science, particularly in the synthesis of advanced polyesters and polyurethanes. Its unique molecular architecture, featuring a central rigid terephthalate core flanked by flexible and hydrophilic di(ethylene glycol) chains, allows for the precise tuning of polymer properties. This molecule is structurally similar to Bis(2-hydroxyethyl) terephthalate (BHET), a well-known monomer in the production of polyethylene terephthalate (PET), but with the key distinction of extended ether linkages.[1] These ether groups introduce a higher degree of segmental mobility and alter the polarity of the resulting polymer chains.
The primary application of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate lies in its use as a comonomer in polycondensation reactions. By incorporating this long-chain diol into polyester backbones, researchers can strategically modify material characteristics to achieve a desired balance of flexibility, thermal properties, and hydrophilicity.
Core Properties and Their Implications in Material Science
The material properties of polymers derived from Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate are a direct consequence of its molecular structure. The interplay between the rigid aromatic ring and the flexible ether-containing side chains is the primary determinant of its utility.
| Property | Influence of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | Impact on Polymer Characteristics |
| Flexibility | The ether linkages in the di(ethylene glycol) chains provide rotational freedom, leading to a more flexible polymer backbone. | Increased elongation at break, reduced brittleness, and enhanced impact strength. This is particularly useful for applications requiring durable and resilient materials.[2] |
| Glass Transition Temperature (Tg) | The introduction of flexible segments disrupts chain packing and increases free volume, thereby lowering the glass transition temperature. | Softer materials with improved processability at lower temperatures. This can be advantageous in applications such as adhesives and flexible films.[3] |
| Crystallinity | The non-linear and flexible nature of the monomer can hinder the regular alignment of polymer chains, leading to a decrease in crystallinity. | Increased transparency and potentially altered barrier properties. Amorphous or semi-crystalline polymers with tailored properties can be developed. |
| Hydrophilicity | The ether oxygen atoms can form hydrogen bonds with water molecules, increasing the overall hydrophilicity of the polymer. | Enhanced moisture absorption, improved dyeability in textile applications, and potentially increased biodegradability. |
| Solubility | The presence of ether linkages can improve the solubility of the resulting polyester in a wider range of organic solvents. | Facilitates processing and characterization of the polymer. |
Application Notes: Tailoring Polymer Properties
Enhancing Flexibility and Impact Strength of Polyesters
The incorporation of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate into traditionally rigid polyester frameworks, such as PET or PBT, can significantly enhance their ductility and toughness. This is particularly valuable in applications where the material is subjected to mechanical stress.
Rationale: The long, flexible di(ethylene glycol) segments act as "molecular hinges" within the polymer backbone, allowing for greater chain mobility and energy dissipation upon impact. This reduces the likelihood of brittle fracture. The effect is analogous to the use of diethylene glycol (DEG) as a comonomer, which is known to increase the flexibility of polyester resins.[2]
Example Application: Development of high-impact resistant copolyesters for automotive components, electronic casings, and durable consumer goods.
Lowering the Glass Transition Temperature for Specialty Applications
In applications such as adhesives, sealants, and coatings, a lower Tg is often desirable for improved adhesion and flexibility at ambient temperatures. Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be employed as a comonomer to systematically reduce the Tg of a polyester.
Rationale: The increased free volume and chain mobility imparted by the flexible ether-containing segments lead to a reduction in the energy required for the onset of segmental motion, which defines the glass transition.
Example Application: Formulation of amorphous, low-Tg copolyesters for use as hot-melt adhesives or as toughening agents in polymer blends.
Modifying Surface Properties and Hydrophilicity
The presence of ether linkages in Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be leveraged to create polymers with tailored surface properties. The increased hydrophilicity can be beneficial for applications requiring improved wettability, dyeability, or biocompatibility.
Rationale: The polar ether groups can migrate towards the polymer surface, increasing surface energy and affinity for water. This can be particularly useful in biomedical applications or for improving the printability of films.
Example Application: Synthesis of copolyesters for biomedical textiles with improved moisture-wicking properties or as materials for drug delivery matrices where controlled hydration is important.
Experimental Protocols
Protocol 1: Synthesis of a Flexible Copolyester via Two-Stage Melt Polycondensation
This protocol describes the synthesis of a copolyester by incorporating Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate as a comonomer with dimethyl terephthalate and ethylene glycol.
Workflow Diagram:
Copolyester Synthesis Workflow
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (BHEEBD)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging of Reactants: Charge the reactor with DMT, EG (in a molar excess, e.g., 2.2 moles of EG per mole of DMT), a desired molar percentage of BHEEBD (e.g., 5-20 mol% relative to the diol components), and the catalyst (e.g., 200-300 ppm Sb₂O₃).
-
Esterification:
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 150-220°C with continuous stirring.
-
Methanol will be produced as a byproduct and should be collected in the distillation receiver. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 260-280°C.
-
Slowly apply a vacuum to the system (0.1-1.0 mmHg) to remove the excess ethylene glycol and drive the polymerization reaction forward.
-
Monitor the viscosity of the molten polymer by observing the torque on the mechanical stirrer. The reaction is complete when the desired viscosity is reached.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting copolyester for further characterization.
-
Self-Validation: The progress of the esterification stage can be validated by monitoring the volume of methanol collected. During polycondensation, the increase in viscosity (torque) is a direct indicator of increasing molecular weight.
Protocol 2: Characterization of the Synthesized Copolyester
This protocol outlines the key characterization techniques to evaluate the properties of the copolyester synthesized in Protocol 1.
Workflow Diagram:
Copolyester Characterization Workflow
Procedures:
-
Thermal Properties (DSC and TGA):
-
DSC: Use a differential scanning calorimeter to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyester. A typical heating rate is 10°C/min. The reduction in Tg and Tm compared to a homopolymer of PET will demonstrate the effect of BHEEBD incorporation.
-
TGA: Perform thermogravimetric analysis to assess the thermal stability of the copolyester. Heat the sample in a nitrogen atmosphere at a rate of 10°C/min to determine the onset of decomposition.
-
-
Mechanical Properties (Tensile Testing):
-
Prepare standardized test specimens (e.g., dog-bone shape) by injection molding or compression molding the copolyester pellets.
-
Conduct tensile testing according to ASTM D638 to measure properties such as tensile strength, elongation at break, and Young's modulus. An increase in elongation at break will be indicative of enhanced flexibility.
-
-
Molecular Weight (GPC):
-
Dissolve the copolyester in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane).
-
Use gel permeation chromatography to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
References
-
American Chemical Society. (n.d.). Bis (2-hydroxyethyl) terephthalate as a comonomer to enable polyurethane depolymerization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). DEG for Polyester & Polyurethane: Your Manufacturing Advantage. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of glycols on the properties of polyester polyols and of room-temperature-curable casting polyurethanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, July 3). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions. Retrieved from [Link]
-
ACS Publications. (2019, February 27). Biobased Amorphous Polyesters with High Tg: Trade-Off between Rigid and Flexible Cyclic Diols. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Diacids and diols used for synthesis of the flexible copolyesters. Retrieved from [Link]
-
MDPI. (2014, April 25). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]
-
ACS Publications. (2025, March 11). Synthesis of High-Barrier, Amorphous, Heat-Resistant Copolyesters from Naphthalene Dicarboxylic Acid and Neopentyl Glycol. ACS Applied Polymer Materials. Retrieved from [Link]
-
MDPI. (2025, October 17). The Effects of Soft-Segment Molecular Weight on the Structure and Properties of Poly(trimethylene terephthalate)-block-poly(tetramethylene glycol) Copolymers. Retrieved from [Link]
-
MDPI. (2026, February 28). Thermal Behavior Analysis of Bis(2-hydroxyethyl) Terephthalate for Recovery from Polyethylene Terephthalate Glycolysis. Retrieved from [Link]
-
MDPI. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Effect of poly ethylene glycol on the mechanical and thermal properties of bioactive Poly (ε–caprolactone) melt extrudates for pharmaceutical applications. Retrieved from [Link]
-
Springer Professional. (2021, September 1). Effects of introducing Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly(butylene adipate-ethylene terephthalate) random copolyesters. Retrieved from [Link]
-
NSF Public Access Repository. (2022, May 16). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-hydroxyethyl) terephthalate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel biobased poly(hexamethylene-co-diethylene glycol furandicarboxylate) copolyesters with improved mechanical properties and hydrolytic degradation rates. Polymer Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 2). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyester polyols: Synthesis and characterization of diethylene glycol terephthalate oligomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Designed to Degrade: Tailoring Polyesters for Circularity. Retrieved from [Link]
-
MDPI. (2018, February 15). Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. Retrieved from [Link]
-
ACS Publications. (2022, February 11). One-Step Synthesis of Sequence-Controlled Polyester-block-Poly(ester-alt-thioester) by Chemoselective Multicomponent Polymerization. Macromolecules. Retrieved from [Link]
-
Semantic Scholar. (2022, November 27). Effect of Different Soft Segment Contents on the Energy Storage Capacity and Photo–Thermal Performance of Polyurethane-Based/Graphene Oxide Composite. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diethylene glycol – Knowledge and References. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate for Advanced Material Synthesis
Introduction: A Versatile Monomer for Next-Generation Polymers
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a specialized diol monomer gaining significant traction in the field of materials science.[1] Its molecular architecture, featuring a rigid central terephthalate core flanked by flexible, hydroxyl-terminated oligoether chains, provides a unique combination of properties. The aromatic ring imparts thermal stability and mechanical strength, while the ether linkages offer flexibility and potential for stimuli-responsiveness. The terminal primary hydroxyl groups serve as highly reactive sites for polymerization, making it an ideal building block for a diverse range of high-performance materials.
Notably, this monomer is structurally analogous to bis(2-hydroxyethyl) terephthalate (BHET), a primary product obtained from the glycolysis-based chemical recycling of waste poly(ethylene terephthalate) (PET).[2][3] This connection positions it as a key player in the development of a circular economy, enabling the upcycling of plastic waste into advanced, value-added materials. These application notes provide detailed protocols for utilizing this monomer in the synthesis of biodegradable copolyesters for sustainable packaging and in the formulation of stimuli-responsive hydrogels for biomedical applications.
Section 1: Synthesis of High-Performance Biodegradable Copolyesters
Scientific Rationale: Engineering Performance and Sustainability
The combination of rigid aromatic and flexible aliphatic segments within a polymer backbone is a field-proven strategy for creating materials with tunable properties. By copolymerizing Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate with various aliphatic dicarboxylic acids, it is possible to precisely control the final material's crystallinity, thermal characteristics, and mechanical performance.[2][3] This approach allows for the design of biodegradable polymers that rival the performance of conventional plastics while offering a sustainable end-of-life pathway. The resulting aromatic-aliphatic copolyesters exhibit excellent elasticity and optical clarity, making them prime candidates for next-generation flexible packaging films.[2][3]
Experimental Workflow: Two-Step Melt Polycondensation
The synthesis of these copolyesters is typically achieved through a two-step melt polycondensation process. This method avoids the use of solvents and is highly scalable for industrial production. The first step, transesterification, creates a low molecular weight prepolymer, which is then built up to a high molecular weight polymer in the second step, polycondensation, under high vacuum and elevated temperature.
Caption: Workflow for two-step melt polycondensation.
Protocol 1.1: Synthesis of a Copolyester for Flexible Packaging Film
This protocol details the synthesis of a random copolyester using adipic acid as the comonomer.
Materials & Equipment:
-
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
-
Adipic Acid (AA)
-
Tetrabutyl titanate (TBT) catalyst
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Quantitative Data for Synthesis:
| Parameter | Value | Rationale |
| Molar Ratio (Monomer:AA) | 1:1 | Ensures proper stoichiometry for high molecular weight polyester formation. |
| Catalyst (TBT) Loading | 200-300 ppm | A typical concentration that effectively catalyzes the reaction without causing excessive side reactions or discoloration. |
| Transesterification Temp. | 220 °C | Allows for efficient ester exchange and removal of water byproduct while minimizing monomer sublimation. |
| Transesterification Time | 2-3 hours | Sufficient time to form a clear, homogeneous prepolymer melt. |
| Polycondensation Temp. | 250 °C | Increases reaction kinetics and chain mobility to build molecular weight. |
| Polycondensation Vacuum | < 1 Torr | Essential for removing ethylene glycol byproduct, driving the equilibrium towards high polymer formation. |
| Polycondensation Time | 3-4 hours | Monitored by the increase in melt viscosity until the desired molecular weight is achieved. |
Step-by-Step Methodology:
-
Reactor Charging: Charge the glass reactor with equimolar amounts of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate and adipic acid.
-
Catalyst Addition: Add the TBT catalyst to the solid mixture.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer degradation at high temperatures.
-
Transesterification: Begin heating the mixture under a slow nitrogen stream with mechanical stirring. Increase the temperature to 220 °C and hold for 2-3 hours. Water will be observed distilling from the reactor. The reaction is complete when the melt becomes clear.
-
Polycondensation: Gradually increase the temperature to 250 °C while slowly applying vacuum over 30 minutes to avoid excessive foaming.
-
High Vacuum Application: Once the melt is stable, increase the vacuum to <1 Torr. Continue the reaction for 3-4 hours. The progress can be monitored by observing the increase in torque on the mechanical stirrer, which indicates a rise in melt viscosity.
-
Product Recovery: Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen. The molten polymer can be extruded into a strand, cooled, and pelletized for subsequent analysis and processing.
Self-Validating System & Quality Control: To ensure the protocol's success, the resulting copolyester should be characterized.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC). A number average molecular weight (Mn) > 30,000 g/mol is typically required for good mechanical properties.[4]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Properties: Tensile strength and elongation at break should be measured on films cast from the polymer, which are expected to be <27 MPa and near 700%, respectively, for flexible packaging applications.[2][3]
Section 2: Application in Stimuli-Responsive Hydrogels for Drug Delivery
Scientific Rationale: Designing "Smart" Biomaterials
Hydrogels are 3D polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications.[5] By incorporating Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate into a hydrogel network, we can leverage its structure to enhance mechanical properties and biocompatibility. More advanced "smart" hydrogels can be created by copolymerizing it with stimuli-responsive monomers. For instance, copolymerization with N-isopropylacrylamide (NIPAM) yields a thermo-responsive hydrogel that exhibits a Lower Critical Solution Temperature (LCST).[6] Below the LCST, the hydrogel is swollen with water; above it, the network collapses and expels water. This transition can be harnessed for on-demand drug release.
Hydrogel Network and Drug Release Mechanism
The hydrogel is formed by crosslinking the monomer and a co-monomer (NIPAM) with a crosslinking agent like poly(ethylene glycol) diacrylate (PEGDA). A drug can be physically entrapped within this network. When the temperature is raised above the LCST, the hydrogel shrinks, squeezing out the entrapped drug.
Caption: Schematic of a drug-loaded hydrogel network.
Protocol 2.1: Synthesis of a Thermo-Responsive Hydrogel
This protocol describes the synthesis via free-radical polymerization in an aqueous solution.
Materials & Equipment:
-
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
-
N-isopropylacrylamide (NIPAM)
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn = 700 g/mol (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Vials, magnetic stir plate, syringes
Quantitative Data for Synthesis:
| Parameter | Value | Rationale |
| Total Monomer Conc. | 15 wt% | A common concentration to form a robust hydrogel with sufficient water content. |
| NIPAM:Monomer Ratio | 90:10 (molar) | This ratio typically results in an LCST near physiological temperature (32-37°C). Adjusting this ratio tunes the LCST. |
| Crosslinker (PEGDA) | 2 mol% (of total monomer) | Controls the network density. Higher concentrations lead to a stiffer, less swollen gel.[7] |
| Initiator (APS) | 1 wt% (of total monomer) | Sufficient to initiate polymerization effectively. |
| Accelerator (TEMED) | 1 vol% (of APS solution) | Speeds up the formation of radicals from APS, allowing gelation at room temperature. |
Step-by-Step Methodology:
-
Monomer Solution: In a vial, dissolve the NIPAM and Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate in DI water to achieve the desired ratio and a total monomer concentration of 15 wt%.
-
Crosslinker Addition: Add the PEGDA crosslinker to the monomer solution and mix until fully dissolved.
-
Initiator Preparation: Prepare a 10 wt% aqueous solution of APS.
-
Initiation of Polymerization: To the monomer solution, add the APS solution (to achieve 1 wt% relative to monomers) and TEMED. Mix vigorously for 10 seconds.
-
Gelation: Immediately pour the solution into a mold (e.g., a small petri dish or between two glass plates with a spacer) and allow it to polymerize at room temperature for 1-2 hours, or until a solid gel has formed.
-
Purification: Cut the resulting hydrogel into discs of a defined size. Place them in a large volume of DI water for 3 days, changing the water daily, to remove any unreacted monomers and initiators. This purification step is critical for biocompatibility.
Protocol 2.2: Drug Loading and Release Study
This protocol uses a passive loading and temperature-triggered release mechanism.
Methodology:
-
Drying: Freeze-dry the purified hydrogel discs to obtain a known dry weight.
-
Drug Loading: Immerse the dried hydrogel discs in a concentrated solution of a model drug (e.g., 1 mg/mL Methylene Blue or Doxorubicin in phosphate-buffered saline, PBS) for 48 hours at a temperature below the LCST (e.g., 25 °C). This allows the gel to swell and absorb the drug solution.
-
Release Study:
-
Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it in a vial containing a known volume of fresh PBS (pH 7.4).
-
Place half of the samples in an incubator set to a temperature below the LCST (25 °C) and the other half in an incubator set above the LCST (40 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the release medium and measure the drug concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Replace the withdrawn aliquot with an equal volume of fresh PBS to maintain sink conditions.
-
-
Data Analysis: Calculate the cumulative drug release as a percentage of the total loaded drug over time for both temperatures. A significantly faster release rate is expected at the temperature above the LCST.
References
-
PubChem. Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. CAS#:26850-76-0 | bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. Available from: [Link]
- Google Patents. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
-
Gironi, F., & Piemonte, V. (2011). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 3(2), 815-839. Available from: [Link]
-
KAIST. Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Korea Advanced Institute of Science and Technology. Available from: [Link]
-
ResearchGate. N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Available from: [Link]
-
ResearchGate. Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications | Request PDF. Available from: [Link]
-
Wikipedia. Bis(2-ethylhexyl) terephthalate. Available from: [Link]
-
MDPI. Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical. Available from: [Link]
-
MDPI. Layered Double Hydroxide-Based Nanocarriers for Drug Delivery. Available from: [Link]
-
Semantic Scholar. Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. Available from: [Link]
-
Park, K. (2017). Hydrogels for Therapeutic Delivery: Current Developments and Future Directions. ACS Macro Letters, 6(1), 1-8. Available from: [Link]
- Google Patents. CN107417526B - Method for preparing bishydroxyethyl 1,4-cyclohexanedicarboxylate and derivatives thereof.
-
R Discovery. Synthesis and properties of poly(ether imide)s based on the bis(ether anhydride)s from hydroquinone and its derivatives. Available from: [Link]
-
Wiley Online Library. Synthesis of Semi‐Aromatic Di‐Block Polyesters by Terpolymerization of Macrolactones, Epoxides, and Anhydrides. Available from: [Link]
-
RSC Publishing. Conversion of bis(2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. Available from: [Link]
- Google Patents. US8323794B2 - Injectable hydrogel microspheres from aqueous two-phase system.
-
MDPI. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values. Available from: [Link]
Sources
- 1. Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | C16H22O8 | CID 14533422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. kinampark.com [kinampark.com]
- 7. US8323794B2 - Injectable hydrogel microspheres from aqueous two-phase system - Google Patents [patents.google.com]
"Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" in biomedical engineering applications
Title: Application Note: Bis[2-(2-hydroxyethoxy)ethyl] Benzene-1,4-dicarboxylate (BDEGT) in Biomedical Engineering
Executive Summary
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate—commonly referred to as bis(diethylene glycol) terephthalate (BDEGT)—is a highly versatile oligomeric precursor. Traditionally viewed as a byproduct or intermediate during the glycolysis of polyethylene terephthalate (PET)[1], BDEGT has emerged as a critical macromer in biomedical engineering. By integrating BDEGT into polymer backbones, researchers can synthesize poly(diethylene glycol terephthalate) (PDEGT) and its derived elastomeric polyurethanes (PUs)[2]. These materials exhibit highly tunable biodegradation profiles, excellent biocompatibility, and mechanical compliance, making them ideal candidates for soft tissue engineering scaffolds and controlled drug delivery systems.
Mechanistic Rationale: The "Ether Effect" in Tissue Engineering
As a Senior Application Scientist, it is crucial to understand why BDEGT is selected over standard terephthalate precursors like bis(2-hydroxyethyl) terephthalate (BHET). Standard PET, derived from BHET, is highly crystalline, hydrophobic, and non-biodegradable under physiological conditions, limiting its use to permanent implants (e.g., Dacron vascular grafts)[3].
BDEGT differs from BHET by the presence of an additional ether oxygen in each aliphatic arm. This seemingly minor structural difference fundamentally alters the macroscopic properties of the resulting polymers:
-
Chain Flexibility & Modulus: The ether linkages (-C-O-C-) possess lower rotational energy barriers than standard carbon-carbon bonds. This drastically reduces the glass transition temperature ( Tg ) of PDEGT to <20°C (compared to ~70°C for PET)[3]. Consequently, BDEGT-derived polyurethanes remain rubbery and elastomeric at physiological temperatures (37°C), matching the mechanical compliance of soft tissues like cartilage or cardiovascular tissue[2].
-
Hydrophilicity & Degradation: The ether oxygen increases the hydrophilicity of the polymer network, facilitating rapid water penetration. Unlike PET, which resists hydrolysis, the PDEGT backbone undergoes controlled hydrolytic cleavage. Furthermore, random ether groups along the backbone can back-bite to form cyclic oligomers, accelerating mass loss in a predictable manner[4].
Biomedical Applications
Elastomeric Polyurethanes for Soft Tissue Scaffolds: BDEGT is polycondensed to form α,ω-dihydroxypolydiethylene glycol terephthalate (PDEGT) prepolymers. When reacted with aliphatic diisocyanates and chain extenders, they form segmented polyurethanes. Because they do not crystallize from the melt, they avoid the brittle failure modes associated with highly crystalline polyesters, providing a low initial modulus and high elongation at break[2].
Tunable Matrices for Drug Delivery: The balance of hydrophobic terephthalate rings and hydrophilic DEG segments creates an amphiphilic environment. This allows for the encapsulation of both hydrophobic therapeutics (via π−π stacking with the benzene ring) and hydrophilic biologics. The degradation rate is directly proportional to the BDEGT molar ratio in the matrix, allowing for precise control over drug elution profiles[5].
Caption: Synthetic pathway from raw materials to BDEGT-derived tissue engineering scaffolds.
Quantitative Data Summary
Table 1: Comparative Thermomechanical and Degradation Properties
| Property | PET (Standard) | PDEGT Prepolymer | PDEGT-Polyurethane |
| Glass Transition ( Tg ) | ~70 °C | < 20 °C | -10 °C to 15 °C (Tunable) |
| Crystallinity | Semi-crystalline | Amorphous (Melt) | Microphase Separated |
| Elastic Modulus | 2000 - 3000 MPa | N/A (Viscous liquid) | 5 - 50 MPa |
| Hydrolytic Degradation | Negligible (in vivo) | Fast (Weeks) | Moderate (Months) |
| Primary Biomedical Use | Permanent Grafts | Macromer/Precursor | Soft Tissue Scaffolds |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis and Isolation of BDEGT via PET Glycolysis
Causality: Utilizing diethylene glycol (DEG) instead of ethylene glycol (EG) during depolymerization ensures the incorporation of the critical ether linkages required for downstream flexibility and degradation[1].
-
Reaction Setup: Charge a 500 mL three-neck round-bottom flask with 50 g of post-consumer PET flakes, 250 g of Diethylene Glycol (DEG), and 0.5 g of Zinc Acetate ( Zn(OAc)2 ) catalyst.
-
Insight: Zn(OAc)2 is chosen for its high transesterification efficiency while minimizing side-chain etherification.
-
-
Depolymerization: Heat the mixture to 190°C under a continuous nitrogen purge for 4 hours until the PET flakes are completely dissolved and the solution turns transparent.
-
Precipitation: Pour the hot mixture into 1 L of ice-cold distilled water. The unreacted PET oligomers will precipitate immediately. Filter the solution to remove these high-molecular-weight impurities.
-
Crystallization: Concentrate the filtrate under reduced pressure to remove excess water, then cool to 4°C for 24 hours to induce the crystallization of BDEGT.
-
Self-Validation Step: Analyze the dried crystals via 1H -NMR (in DMSO- d6 ). Confirm the presence of the ether protons at ~3.7-3.8 ppm and the aromatic protons at ~8.1 ppm. The absence of peaks >8.2 ppm confirms the removal of unreacted PET oligomers.
Protocol 2: Synthesis of Biodegradable PDEGT-Polyurethanes (PDEGT-PU)
Causality: Hexamethylene diisocyanate (HDI) is strictly utilized over aromatic isocyanates (like MDI or TDI) because aliphatic isocyanates degrade into non-toxic diamines, which is a non-negotiable requirement for FDA-compliant biomedical implants.
-
Prepolymer Synthesis: In a vacuum-sealed reactor, heat 20 g of purified BDEGT to 250°C in the presence of 0.05 wt% Antimony trioxide ( Sb2O3 ). Apply a high vacuum (0.1 Torr) for 3 hours to remove the DEG byproduct and drive the polycondensation forward.
-
Validation: Measure the hydroxyl value via titration to confirm a number-average molecular weight ( Mn ) of ~3,000 g/mol [2].
-
-
Polyurethane Extension: Dissolve 10 g of the resulting PDEGT macroglycol in anhydrous N,N-dimethylformamide (DMF) at 80°C. Add 1,4-butanediol (chain extender) and HDI at an NCO:OH molar ratio of 1.05:1. Add 2 drops of stannous octoate as a catalyst.
-
Reaction Monitoring: Stir for 4 hours.
-
Self-Validation Step: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the characteristic isocyanate (NCO) stretching peak at 2270 cm−1 completely disappears.
-
-
Recovery: Precipitate the polymer in excess methanol, wash thoroughly with deionized water, and dry under vacuum at 60°C for 48 hours.
Caption: Mechanism of hydrolytic degradation and controlled drug release in BDEGT-derived matrices.
References
-
Degradation mechanism of diethylene glycol units in a terephthalate polymer Source: ResearchGate URL:[4]
-
Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate Source: ResearchGate URL:[1]
-
Properties of polyurethanes derived from poly(diethylene glycol terephthalate) Source: ResearchGate URL:[2]
-
Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate Source: MDPI URL:[5]
-
Crystallization of Poly(ethylene terephthalate): A Review Source: PMC / NIH URL:[3]
Sources
Technical Support Center: Polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Welcome to the technical support guide for the synthesis and polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, a monomer used to create specialized polyesters with unique properties. This guide is designed for researchers and scientists to troubleshoot common issues encountered during polymerization, rooted in the principles of polymer chemistry.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Q1: Why is the final molecular weight of my polymer lower than targeted?
Answer: Achieving a high molecular weight in step-growth polymerization is highly sensitive to several factors. Low molecular weight is typically a result of an unfavorable reaction equilibrium, chain-terminating events, or degradation.
-
Inefficient Byproduct Removal: The polycondensation reaction is a reversible equilibrium process where a small molecule, in this case, diethylene glycol (DEG), is eliminated to form longer polymer chains.[1] According to Le Chatelier's principle, this byproduct must be continuously and efficiently removed from the reaction melt to drive the equilibrium towards the formation of a high molecular weight polymer.
-
Troubleshooting:
-
Verify Vacuum System: Ensure your vacuum system can achieve and maintain a high vacuum (typically <1 Torr) during the final stages of polycondensation. Check for leaks in all joints, seals, and connections.
-
Increase Surface Area: As the melt viscosity increases, the diffusion of the DEG byproduct to the surface becomes a rate-limiting step.[1] Enhance surface renewal through effective agitation. The design of the stirrer (e.g., helical) is critical to ensure the entire melt is exposed to the vacuum.
-
-
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of functional groups for high molecular weight polymers. While the monomer itself has a 1:1 ratio of terephthalate to diol moieties, impurities can disrupt this balance.
-
Troubleshooting:
-
Monomer Purity: Ensure the starting monomer, Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, is of high purity. Monofunctional impurities will act as chain stoppers.
-
Hydrolysis: The ester linkages in the monomer and polymer are susceptible to hydrolysis. Ensure all reactants and the reaction vessel are scrupulously dry.
-
-
-
Degradation Reactions: At the high temperatures required for melt polycondensation (often >250°C), thermal degradation can compete with the polymerization reaction, leading to chain scission.[1] The ether linkage within the diethylene glycol moiety is a known weak point that can be susceptible to thermal and thermo-oxidative degradation.[2][3]
-
Troubleshooting:
-
Optimize Temperature Profile: Do not overheat the reaction. Increase the temperature gradually and only as needed to maintain a molten, stirrable state as the molecular weight builds.
-
Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation. Optimize catalyst concentration and vacuum to achieve the target molecular weight in the shortest time possible.
-
-
Q2: My final polymer is discolored (yellow or grey). What causes this and how can I prevent it?
Answer: Discoloration is a common issue in high-temperature polyester synthesis and is typically caused by chemical degradation pathways that create chromophores (color-forming groups).
-
Thermo-oxidative Degradation: The presence of even trace amounts of oxygen at high temperatures can cause severe degradation and discoloration. The ether group in the monomer is particularly susceptible to attack by molecular oxygen, which can initiate radical chain reactions leading to colored byproducts.[2]
-
Troubleshooting:
-
Inert Atmosphere: Ensure a robust inert atmosphere (e.g., high-purity nitrogen or argon) is maintained throughout the initial esterification/transesterification stage before the vacuum is applied. The system must be purged thoroughly to remove all oxygen.
-
-
-
Catalyst-Induced Side Reactions: While necessary, some catalysts can contribute to discoloration. For instance, certain antimony catalysts, while effective for polymerization, can be reduced to grey metallic antimony under high temperatures, causing a greyish hue in the polymer.[4]
-
Troubleshooting:
-
Catalyst Choice & Concentration: Evaluate different catalyst systems. Titanium or germanium-based catalysts are sometimes used as alternatives to antimony. Use the minimum effective concentration of the catalyst.
-
Stabilizers: The addition of phosphorus-based stabilizers (e.g., phosphoric acid or phosphites) at the end of the first stage can help to deactivate certain catalyst components and reduce side reactions that lead to color formation.[4]
-
-
-
Impurity-Driven Degradation: Impurities in the monomer can act as precursors for colored species at high temperatures.
-
Troubleshooting:
-
Monomer Quality Control: Use high-purity monomer. If synthesizing the monomer in-house, ensure complete removal of any catalysts or reagents used in its preparation.
-
-
Q3: I'm observing gel formation in the reactor, especially during later stages. What is happening?
Answer: Gel formation, or cross-linking, indicates that branched or network structures are being formed instead of linear polymer chains. This is a critical issue as it can render the entire batch unusable.
-
Uncontrolled High Temperatures: Localized overheating or "hot spots" within the reactor can significantly accelerate degradation reactions. Some of these degradation pathways can generate reactive species that lead to branching and eventual cross-linking.
-
Troubleshooting:
-
Improve Heat Transfer: Ensure uniform heating of the reaction vessel. Use a high-temperature heating mantle or an oil/salt bath.
-
Effective Agitation: Powerful and efficient stirring is crucial not only for byproduct removal but also for maintaining a uniform temperature throughout the viscous melt.
-
-
-
Reactive Impurities: Impurities with functionality greater than two (e.g., glycerol or trimellitic acid) can act as cross-linking agents.
-
Troubleshooting:
-
Strict Material Control: Scrutinize the purity of all starting materials, including any additives used.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Molecular Weight | Inefficient byproduct (DEG) removal | Improve vacuum system; enhance agitation for better surface renewal. |
| Stoichiometric imbalance from impurities | Use high-purity, dry monomer. | |
| Thermal degradation | Optimize temperature profile and minimize reaction time. | |
| Discoloration (Yellow/Grey) | Thermo-oxidative degradation | Ensure a thorough inert gas purge and blanket before vacuum application. |
| Catalyst side reactions | Optimize catalyst type and concentration; use phosphorus-based stabilizers. | |
| Impurities in monomer | Use monomer of the highest possible purity. | |
| Gel Formation | Localized overheating | Improve reactor heating uniformity and agitation efficiency. |
| Polyfunctional impurities | Verify the purity of the monomer and any additives. |
Section 2: Understanding the Core Chemistry & Side Reactions
The polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a step-growth polycondensation. The primary reaction involves the transesterification between hydroxyl end-groups and ester linkages, eliminating diethylene glycol (DEG).
Main Polymerization Reaction (Polycondensation)
The hydroxyl group at the end of one monomer or polymer chain attacks the ester carbonyl group of another, leading to the formation of a new, longer ester linkage and the elimination of a DEG molecule.
Key Side Reactions
At high temperatures, several side reactions can occur, impacting the final polymer's properties.
-
A) Thermal Degradation: The ether linkage is often the most thermally sensitive point. Chain scission at this linkage can create various end groups, including carboxylic acid ends and vinyl ether ends, which terminates chain growth and lowers the molecular weight.[3]
-
B) Etherification: Similar to the formation of DEG during PET synthesis, an alcohol end-group can react with an ester group in an unconventional reaction to form a new ether linkage and a carboxylic acid end-group.[5] This reaction disrupts the polymer backbone and can affect its properties.
Section 3: Experimental Protocol & Best Practices
This section provides a generalized two-stage melt polymerization protocol. Specific temperatures, times, and catalyst amounts should be optimized for your specific equipment and target molecular weight.
Two-Stage Melt Polycondensation Workflow
Step-by-Step Methodology
Materials & Equipment:
-
High-purity Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate monomer
-
Polycondensation catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
Stabilizer (e.g., Phosphoric acid)
-
High-temperature, high-vacuum polymerization reactor with a mechanical stirrer (helical or anchor design recommended)
-
Inert gas supply (high-purity N₂ or Ar)
-
Vacuum pump capable of reaching <1 Torr
-
Temperature controller
Procedure:
-
Reactor Preparation: Ensure the reactor is meticulously clean and dry. Any residue from previous reactions can act as an impurity.
-
Charging: Charge the reactor with the monomer and the catalyst. A typical catalyst loading is 200-400 ppm relative to the monomer weight.
-
Inert Gas Purge: Seal the reactor and purge the system with inert gas 3-5 times to completely remove oxygen. Maintain a slow, positive flow of inert gas.
-
Stage 1 (Pre-polymerization):
-
Begin stirring and gradually heat the reactor to melt the monomer (e.g., 180-220°C).
-
Maintain this temperature for 1-2 hours under a slow inert gas stream. This stage forms low molecular weight oligomers.
-
If using a stabilizer, it is often added at the end of this stage.
-
-
Stage 2 (Polycondensation):
-
Gradually increase the temperature to 240-270°C.
-
Simultaneously, begin to apply vacuum slowly and carefully to avoid bumping of the low-viscosity melt.
-
Once the melt is less volatile, increase to the maximum vacuum (<1 Torr).
-
The evolution of the DEG byproduct should be visible in the cold trap of the vacuum system. The reaction is driven by its removal.
-
-
Monitoring: The progress of the polymerization is monitored by the increase in melt viscosity. In many reactors, this is measured by the torque on the mechanical stirrer.
-
Termination & Extrusion: Once the desired torque (correlating to the target molecular weight) is reached, stop the reaction. Break the vacuum with inert gas and extrude the molten polymer from the reactor into a water bath for quenching or onto a cooling belt.
-
Post-Processing: The solidified polymer strand can then be pelletized for storage and analysis.
References
- NPTEL Archive. (n.d.). Basic reactions in the synthesis of PET.
- ResearchGate. (n.d.). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate.
- OSTI. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers.
- Hovenkamp, S. G., & Munting, J. P. (1970). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Journal of Polymer Science Part A: Polymer Chemistry.
- Google Patents. (n.d.). CN110590555A - Preparation method of bis(2-hydroxyethyl)terephthalate.
- University of Scranton. (n.d.). Industrial Chemistry Module.
- ACS Publications. (2022). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Macromolecules.
- ACS Publications. (2025). Direct Synthesis of Polyesterether from Ethylene Glycol.
- Catalytic and Mechanistic Studies of Polyethylene Terephthalate Synthesis. (n.d.).
- ResearchGate. (n.d.). Novel approach for studying the thermal degradation, and for estimating the rate of acetaldehyde generation by the chain scission mechanism in ethylene glycol based polyesters and copolyesters.
- Google Patents. (n.d.). WO2010102795A1 - Process for making polyethylene terephthalate.
- Digital CSIC. (2021). Properties of polyurethanes derived from poly(diethylene glycol terephthalate).
- PMC. (2024). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts.
- DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
- ResearchGate. (2004). Synthesis of Poly(ethylene terephthalate-co-isophthalate) by Copolymerization of Ethylene Isophthalate Cyclic Dimer and Bis(2-hydroxyethyl) Terephthalate.
- ChemRxiv. (2024). Direct Synthesis of Polyesterether from Ethylene glycol.
- Google Patents. (n.d.). CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate.
- ResearchGate. (n.d.). Degradation mechanism of diethylene glycol units in a terephthalate polymer.
- PMC. (n.d.). Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterification Reactions.
- PMC. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester.
- DOI. (n.d.). Synthesis of bis(2-ethylhexyl) terephthalate from waste poly(ethylene terephthalate) catalyzed by tin catalysts.
- PMC. (n.d.). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate.
- Google Patents. (n.d.). US4001187A - Method of producing polyesters terephthalic acid and ethylene glycol.
- The Effect of Poly (Ethylene glycol) Emulation on the Degradation of PLA/Starch Composites. (n.d.).
Sources
Improving the yield of "Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" synthesis
Technical Support Center: Optimizing the Yield of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges synthesizing Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate—commonly referred to as bis(diethylene glycol) terephthalate. Whether you are targeting this molecule via the direct esterification of terephthalic acid (TPA), the transesterification of dimethyl terephthalate (DMT), or the depolymerization (glycolysis) of poly(ethylene terephthalate) (PET) waste, achieving a high monomeric yield requires precise thermodynamic control.
This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic causality to ensure your syntheses are reproducible, self-validating, and high-yielding.
Workflow & Mechanism Overview
Fig 1. Synthesis pathways for Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is my direct esterification of TPA with DEG yielding mostly unreacted starting material and low target ester? A: The primary bottleneck is the notoriously low solubility of TPA in glycols at standard reaction temperatures[1]. Unlike DMT, which melts and homogenizes readily, TPA relies on a dissolution-limited kinetic pathway. If your reactor is operating below 240°C, the reaction rate is severely limited by mass transfer. Furthermore, direct esterification generates water. If this water is not continuously removed, the reversible nature of the reaction halts progression[2]. Causality & Solution: Shift to a pressurized reactor to safely elevate the temperature to 240–260°C, increasing TPA solubility. Utilize a titanium-based catalyst (e.g., Titanium tetraisopropoxide) and ensure continuous water removal via a fractionating column to drive the equilibrium forward.
Q2: During DMT transesterification with DEG, I am observing significant oligomerization (Degree of Polymerization > 1) rather than the discrete bis-ester. How can I shift the equilibrium? A: The formation of the discrete bis-ester versus its oligomers is governed strictly by the molar ratio of DEG to DMT and the efficiency of methanol removal[3]. A stoichiometric 2:1 ratio of DEG:DMT will inherently yield a statistical distribution of oligomers because the growing chains compete with free DEG for the esterification sites. Causality & Solution: To maximize the discrete bis-ester, apply Le Chatelier’s principle by using a significant molar excess of DEG (typically 4:1 to 6:1). This excess caps all terephthalate ends, preventing chain extension. Post-reaction, the unreacted DEG must be removed via vacuum distillation. Zinc acetate (Zn(Ac)2) at 30–80 ppm is the optimal Lewis acid catalyst for this transesterification[3].
Q3: I am utilizing PET waste as a starting material via glycolysis with DEG. The yield of the target bis-ester is plateauing at 60-70%. What is the limiting factor? A: PET glycolysis with DEG is an equilibrium-driven transesterification. The hydroxyl groups of DEG attack the ester linkages of the PET backbone, liberating ethylene glycol (EG)[4]. If the liberated EG remains in the reaction matrix, the system reaches a thermodynamic equilibrium containing mixed EG/DEG esters and unreacted PET oligomers. Causality & Solution: You must selectively distill off the liberated EG to drive the complete substitution of the terephthalate backbone with DEG[5]. Since EG boils at ~197°C and DEG at ~245°C, maintaining the reaction at 200–220°C with a distillation head allows continuous removal of EG, pushing the yield of the target DEG bis-ester >90%.
Troubleshooting Logic Diagram
Fig 2. Troubleshooting logic for resolving low yield and byproduct formation during synthesis.
Section 2: Quantitative Data & Parameter Optimization
To standardize your approach, refer to the following validated parameters for each synthesis route.
| Synthesis Route | Substrate | Optimal Molar Ratio (DEG:Substrate) | Catalyst | Temp (°C) | Primary Byproduct (Distillate) | Typical Monomer Yield |
| Direct Esterification | TPA | 4:1 | Ti(O-i-Pr)4 | 240–260 | Water | 75–85% |
| Transesterification | DMT | 6:1 | Zn(Ac)2 | 180–220 | Methanol | 85–95% |
| Glycolysis | PET | 5:1 | Zn(Ac)2 | 200–220 | Ethylene Glycol | 80–90% |
Section 3: Self-Validating Experimental Protocol
Methodology: High-Yield Synthesis via PET Glycolysis with DEG This protocol utilizes real-time distillation metrics as a self-validating system. By quantifying the exact volume of the leaving group (Ethylene Glycol) removed from the system, you can mathematically validate the conversion of the PET backbone into the target Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate without relying solely on post-reaction NMR.
Step 1: Reagent Preparation & Stoichiometry
-
Action: Combine 60.0 g of dry PET pellets (approx. 0.312 mol of repeating units) and 165.5 g of Diethylene Glycol (1.56 mol) in a 500 mL three-necked round-bottom flask[5].
-
Causality: The 5:1 molar excess of DEG is critical. It acts as both the solvent to reduce melt viscosity and the reactant to thermodynamically force the depolymerization toward the monomeric bis-ester, preventing oligomerization.
Step 2: Catalyst Integration & Assembly
-
Action: Add 0.52 g of Zinc Acetate dihydrate (Zn(Ac)2·2H2O)[5]. Equip the flask with a mechanical stirrer, a fractionating column (to separate EG from DEG), and a distillation head with a graduated receiving flask.
-
Causality: Zn(Ac)2 acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the PET ester linkages, increasing their electrophilicity for nucleophilic attack by DEG. It is preferred over strong acids which can trigger unwanted etherification side-reactions (e.g., forming dioxane).
Step 3: Depolymerization & Real-Time Validation
-
Action: Purge the system with N2 gas. Heat the mixture to 220°C. Monitor the distillation of Ethylene Glycol (EG) into the graduated receiver.
-
Causality (Self-Validation): The theoretical yield of liberated EG from 60.0 g of PET is approximately 19.3 g (or ~17.3 mL). The reaction is only considered complete when the distillation of EG ceases and the collected volume matches this theoretical value. If you collect less than 17 mL, the equilibrium has not fully shifted, and mixed EG/DEG esters remain.
Step 4: Isolation & Purification
-
Action: Once validated by distillate volume, cool the mixture to 90°C. Pour the mixture into a large excess of cold distilled water to precipitate any trace oligomers. Filter the solution. Extract the aqueous filtrate with ethyl acetate to isolate the target bis-ester, then remove the solvent under reduced pressure.
-
Causality: The target monomer is highly soluble in ethyl acetate, while unreacted DEG remains in the aqueous phase, and higher-order oligomers precipitate out, ensuring high purity of the final product.
References
-
Chemical recycling of poly(ethylene terephthalate) via sequential glycolysis, oleoyl chloride esterification and vulcanization to yield durable composites. rsc.org. 4
-
TECHNO-ECONOMIC ASSESSMENT OF WOOD - POLYMER NANOCOMPOSITES PRODUCTION BASED ON PVC, WASTE PET AND WOOD POWDER. bg.ac.rs. 5
-
US5898059A - Production of polyethylene terephthalate. google.com. 3
-
The synthesis of PET requires two steps. nptel.ac.in. 1
-
Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. rsc.org. 2
Sources
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- 2. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04359E [pubs.rsc.org]
- 3. US5898059A - Production of polyethylene terephthalate - Google Patents [patents.google.com]
- 4. Chemical recycling of poly(ethylene terephthalate) via sequential glycolysis, oleoyl chloride esterification and vulcanization to yield durable compos ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00986B [pubs.rsc.org]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
Technical Support Center: Purification of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (BDEGT)
Welcome to the Monomer Recovery & Polymer Chemistry Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the purification of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (commonly referred to as BDEGT or bis(diethylene glycol) terephthalate).
When polyethylene terephthalate (PET) is chemically depolymerized (glycolysis) using diethylene glycol (DEG), BDEGT is the primary monomeric reaction product[1]. However, isolating this monomer in high purity presents unique thermodynamic and kinetic challenges compared to its simpler analog, bis(2-hydroxyethyl) terephthalate (BHET).
Part 1: Troubleshooting & FAQs
Q1: Why does my BDEGT precipitate as a sticky, gelatinous paste instead of distinct filterable crystals? Cause: This is the most prevalent issue in BDEGT recovery. A notorious issue with bis-hydroxyalkyl terephthalates is their tendency to form a gelatinous mass with impurities, preventing standard crystal recovery[2]. Mechanistically, BDEGT possesses flexible diethylene glycol tails containing ether linkages. These flexible arms have high degrees of rotational freedom, which frustrates ordered crystal lattice packing. When the solution is crash-cooled, the molecules lack the thermal energy and time required to align into a lattice, crashing out instead as an amorphous, solvated gel. Furthermore, cyclic and linear oligomer impurities often co-precipitate, acting as plasticizers[3]. Solution: Implement a strict, controlled cooling ramp (e.g., 0.5 °C/min) rather than crash cooling. Additionally, introducing a crystal modifying agent (such as branched-chain glycols like 2-ethyl-2-butyl-1,3-propanediol) can disrupt the gelatinous matrix and induce well-defined crystal formation[2].
Q2: How can I effectively separate unreacted Diethylene Glycol (DEG) from the BDEGT product? Cause: DEG has a high boiling point (244.8 °C) and is highly miscible with BDEGT. Attempting to boil off DEG at atmospheric pressure will supply enough thermal energy to trigger the re-polymerization or thermal degradation of the BDEGT ester bonds. Solution: Excess DEG must be removed via vacuum distillation to prevent it from acting as a plasticizer during crystallization[4]. By dropping the system pressure to <10 mbar, DEG can be distilled off at temperatures below 140 °C, safely preserving the BDEGT monomer.
Q3: My purified BDEGT has a distinct yellow/brown tint. How do I remove these color bodies? Cause: Color bodies arise from the thermal degradation of the polymer matrix, degraded additives from the original PET feed, or oxidized metal catalysts (e.g., zinc acetate or titanium-based catalysts used during glycolysis). Solution: Introduce an activated carbon treatment step during the hot filtration phase. Carbon's porous structure traps high-molecular-weight color bodies and residual catalyst metals before crystallization.
Part 2: Quantitative Data for Separation
Understanding the physicochemical differences between the reaction components is critical for designing a successful separation workflow.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility Profile |
| Ethylene Glycol (EG) | 62.07 | 197.3 | -12.9 | Miscible in water/alcohols |
| Diethylene Glycol (DEG) | 106.12 | 244.8 | -10.4 | Miscible in water/alcohols |
| BHET | 254.24 | >300 (Decomp.) | 106–109 | Low in cold water; High in hot water |
| BDEGT | 342.34 | >300 (Decomp.) | ~60–70 | Moderate in cold water; High in hot water |
Part 3: Validated Experimental Protocols
The following workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Vacuum Distillation & Hot Filtration
Causality: Removing DEG early prevents it from acting as a co-solvent that artificially elevates BDEGT solubility during the cooling phase.
-
Distillation: Transfer the crude depolymerization mixture (BDEGT, excess DEG, oligomers, catalyst) to a short-path distillation setup. Apply vacuum (< 10 mbar) and gradually heat the flask to 140 °C.
-
Validation Check 1: Monitor the condenser. Stop heating when the distillation rate of DEG drops to zero. To validate DEG removal, run a TLC spot test of the residue (Silica gel, Ethyl Acetate:Hexane 7:3). A successful strip will show no heavy baseline spot (DEG Rf < 0.1), while BDEGT (Rf ~ 0.4) remains.
-
Dissolution: Dissolve the remaining residue in boiling distilled water at a 1:5 (w/v) ratio. Maintain the temperature at 90 °C.
-
Decolorization: Add 2 wt% activated carbon to the solution and stir vigorously for 30 minutes.
-
Filtration: Perform hot vacuum filtration through a pre-heated Buchner funnel equipped with a Celite pad.
-
Validation Check 2: The resulting hot filtrate must be completely transparent and colorless. If a yellow tint persists, repeat the carbon treatment.
Protocol B: Controlled Crystallization and Isolation
Causality: Slow cooling provides the thermodynamic time required for flexible DEG tails to pack into a stable crystalline solid rather than an amorphous gel.
-
Cooling Ramp: Transfer the hot filtrate to a jacketed crystallization vessel. Initiate a controlled cooling ramp of exactly 0.5 °C/min down to 5 °C.
-
Crystal Modification (Optional): If the mixture begins to cloud into a paste, add 0.5 wt% of a branched-chain glycol modifier (e.g., 2-ethyl-2-butyl-1,3-propanediol) to force distinct crystal nucleation[2].
-
Aging: Hold the slurry at 5 °C for 2 hours to maximize monomer yield.
-
Isolation: Centrifuge the slurry at 4000 x g for 15 minutes. Centrifugation is prioritized over vacuum filtration because trace oligomers can rapidly blind filter paper.
-
Washing: Wash the resulting pellet twice with ice-cold distilled water to remove any residual catalyst and trace DEG.
-
Validation Check 3: Dry the purified BDEGT under vacuum at 40 °C for 24 hours. Perform a final melting point analysis. Pure BDEGT should exhibit a sharp melting transition (~60-70 °C depending on exact polymorph), whereas oligomer-contaminated BDEGT will show a broad melting range.
Part 4: Process Visualization
Workflow for the purification of BDEGT from crude PET glycolysis mixtures.
References[1] Title: US11396588B2 - Process and system for depolymerizing plastic. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGBYsBapl1-gc6C47HaQRPaLsCKdrKf3zKiJ2s6YtUKv2As4idCFIknElNlarhtnTB6qSTopP2rLKhRvzlePkXN70VPgdp1g21mLQeiI9MGZ3V1bmYFuN0vBLlwi26ODEYwWk1DcIf4A_kew=[3] Title: Synthesis of Cyclic Oligoesters and Their Rapid Polymerization to High Molecular Weight. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEO-yyU4OCa7xV4_tmC_LfkrOa_x5rjttDXCaXmd1LHWzo97DkMVehx4dcWnXF1nvLWxzja8sxLWjBSDstXy759xED-oiRXqTPJL2d23b-PEAi6E1FxNT9__epfUm4BO2Xlbzew==[2] Title: US3577454A - Process for crystallizing bis(beta-hydroxyethyl)terephthalate. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkWOF-qESiRB3yjh8KUrG4ZCLeu3xWripBCm3izboiyQSuXdmwZfA6ZnNZQ7_Tc2qiaA5d1zdtTzrZejCkDEGsC2c-RcrgVYjkqTUutb94RwSnd7oBy3ZxhOICAZxLzaT-w5vRt9WU7L4p[4] Title: TECHNO-ECONOMIC ASSESSMENT OF WOOD - POLYMER NANOCOMPOSITES PRODUCTION BASED ON PVC, WASTE PET AND WOOD POWDER. Source: bg.ac.rs. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyjDwoHztN4uz6RjidgjAJ-4Stg1g57LKb5sJnS6RAClMbCf0Pdic7nrefOUqyc8YrHsEY39T7TyLNGmASK1lPNiCd2-BN60gx5qJCunxl22ZlpCJaBPcTJMINiI3gBcsJAB2QhkRk40iU6P5TUoUO1uNNO90M94Rdb8-ShlJPg5DTiBXMKGCzAI4V1xVgnYgNdo-ueovQ_lNHmKStowA=
Sources
Technical Support Center: Polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Welcome to the dedicated technical support resource for the synthesis and polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are utilizing this monomer in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your polymerization experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic protocols.
Troubleshooting Guide: Navigating Common Polymerization Issues
This section is structured in a question-and-answer format to directly address the most common and critical problems that can arise during the polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate.
Issue 1: Consistently Low Molecular Weight of the Final Polymer
Question: My polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is consistently yielding a polymer with a lower molecular weight than targeted. What are the likely causes and how can I rectify this?
Answer: Achieving a high molecular weight is a frequent challenge in step-growth polymerization and can be attributed to several critical factors. Low molecular weight is often a symptom of issues with reaction equilibrium, monomer purity, or stoichiometry.[1]
-
Incomplete Polycondensation: The polycondensation reaction is an equilibrium process. To drive the reaction toward the formation of longer polymer chains, the condensation byproduct (in this case, likely water or ethylene glycol) must be efficiently removed.[2]
-
Solution: Enhance the efficiency of byproduct removal by increasing the vacuum level during the melt polycondensation stage. Ensure your reaction setup has no leaks and that the vacuum pump is operating at its optimal capacity. Additionally, extending the reaction time at high temperature and under high vacuum can help to further drive the equilibrium.[2]
-
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups. For a linear polymer, a precise 1:1 molar ratio of the dicarboxylate and diol functionalities is essential for achieving high molecular weight.[1]
-
Solution: Accurately determine the purity of your Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate monomer before weighing. Consider using techniques like titration to quantify the hydroxyl end-groups to ensure an accurate stoichiometric ratio.
-
-
Monofunctional Impurities: The presence of monofunctional species in the monomer or reaction mixture is a common cause of low molecular weight. These impurities act as "chain stoppers" because once they react with a growing polymer chain, they cap that end, preventing further propagation.
-
Solution: Purify the monomer before use. Techniques such as recrystallization or column chromatography can be effective in removing monofunctional impurities. It is also crucial to ensure that all solvents and reagents used are of high purity and are properly dried.
-
-
Sub-optimal Catalyst Activity: The choice and concentration of the catalyst play a significant role in the polymerization kinetics. An inappropriate or deactivated catalyst can lead to a sluggish reaction that does not reach the desired molecular weight.
-
Solution: Experiment with different types of polyesterification catalysts, such as those based on tin, titanium, or antimony. The optimal catalyst concentration should also be determined empirically, as too high a concentration can sometimes promote side reactions.
-
Issue 2: Discoloration (Yellowing or Browning) of the Polymer
Question: The polyester I've synthesized has an undesirable yellow or brown tint. What is causing this discoloration and how can I prevent it?
Answer: Discoloration in polyesters is typically a consequence of thermal degradation and oxidative side reactions that occur at the high temperatures required for melt polycondensation.[2] The ether linkages within the Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate monomer can be particularly susceptible to thermal degradation.[3]
-
Thermal Degradation: At elevated temperatures, the polymer chains can undergo scission and other side reactions, leading to the formation of chromophoric (color-producing) species.[3]
-
Solution 1: Optimize Reaction Conditions: Carefully control the polymerization temperature and time. The goal is to find the minimum temperature and duration required to achieve the target molecular weight without inducing significant degradation.
-
Solution 2: Utilize Thermal Stabilizers: The incorporation of antioxidants or thermal stabilizers into the reaction mixture can help to mitigate oxidative degradation and discoloration. Phosphite-based stabilizers are often effective in this regard.
-
Issue 3: Premature Gelation of the Reaction Mixture
Question: During polymerization, the viscosity of my reaction mixture increased uncontrollably, leading to the formation of an insoluble gel. What could be the cause of this premature gelation?
Answer: Gelation in what is expected to be a linear polyester synthesis points to the occurrence of cross-linking reactions. While Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is a difunctional monomer that should produce a linear polymer, certain impurities or side reactions can lead to the formation of a cross-linked network.[4]
-
Presence of Polyfunctional Impurities: If your monomer contains impurities with more than two reactive functional groups (e.g., a triol or a tricarboxylic acid), these can act as branching points, leading to the formation of a three-dimensional polymer network and ultimately gelation.
-
Solution: Rigorously purify your monomer to remove any polyfunctional impurities. Analytical techniques such as HPLC or GC-MS can be used to assess monomer purity.[5]
-
-
Side Reactions at High Temperatures: At very high temperatures, side reactions such as transesterification at unintended sites or reactions involving the ether linkage could potentially lead to branching and cross-linking.
-
Solution: As with discoloration, carefully controlling the reaction temperature and time is crucial. Avoid excessively high temperatures that might promote undesirable side reactions.
-
-
Catalyst-Induced Side Reactions: Certain catalysts, especially at high concentrations, may promote side reactions that can lead to branching.
-
Solution: Evaluate different catalysts and optimize the catalyst concentration to minimize the risk of side reactions.
-
Frequently Asked Questions (FAQs)
1. What is the role of the ether linkage in Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate on the properties of the resulting polymer?
The ether linkage in the monomer introduces flexibility into the polymer backbone, which can lead to a lower glass transition temperature (Tg) and increased toughness compared to polyesters without such linkages, like PET. However, the ether linkage is also known to be a point of thermal instability, potentially lowering the overall thermal degradation temperature of the polymer.[3]
2. How does the presence of water affect the polymerization and the final polymer?
Water can have a significant negative impact. During polymerization, water can participate in hydrolysis of the ester linkages, which is the reverse of the polycondensation reaction. This will shift the equilibrium towards the reactants, limiting the achievable molecular weight. In the final polymer, absorbed water can act as a plasticizer, potentially altering its mechanical properties. Over the long term, water can cause hydrolytic degradation, especially at elevated temperatures or in the presence of acidic or basic impurities, leading to a reduction in molecular weight and a loss of mechanical strength.[6]
3. What are the most suitable analytical techniques for identifying impurities in the monomer?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the monomer and can help to identify and quantify impurities with distinct NMR signals.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of unexpected functional groups that would indicate impurities.
4. Can residual catalyst in the final polymer affect its properties?
Yes, residual catalyst can have several effects on the final polymer. It can:
-
Promote thermal and hydrolytic degradation over time, reducing the long-term stability of the polymer.
-
Affect the color and optical clarity of the polymer.
-
Potentially be a concern in applications where the polymer is in contact with food, drugs, or biological systems.
It is often desirable to deactivate or remove the catalyst after polymerization is complete.
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Tolerance/Target | Analytical Technique(s) |
| Monomer Purity | Low Molecular Weight, Side Reactions | > 99.5% | HPLC, GC-MS, NMR |
| Monofunctional Impurities | Low Molecular Weight | < 0.1% | GC-MS, HPLC |
| Water Content in Monomer | Hydrolysis, Low Molecular Weight | < 100 ppm | Karl Fischer Titration |
| Acidic Impurities | Hydrolysis, Side Reactions | Low (monitor with acid number) | Titration |
| Reaction Temperature | Degradation, Discoloration, Gelation | Optimize for specific catalyst and system (typically 220-280°C for polyesters) | Thermocouple |
| Reaction Vacuum | Incomplete Polycondensation | < 1 mbar | Vacuum Gauge |
Experimental Protocols
Protocol 1: Monomer Purity Analysis by GC-MS
-
Sample Preparation: Accurately weigh approximately 10 mg of the Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate monomer into a GC vial.
-
Derivatization (if necessary for volatility): Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA) to the vial. Cap the vial and heat at 100°C for 10 minutes. Allow to cool to room temperature.[8]
-
Dilution: Add 500 µL of a 1:1 (v/v) mixture of heptane and toluene. Vortex for 1 minute and centrifuge.[8]
-
GC-MS Analysis: Inject an aliquot of the supernatant into the GC-MS system. Use a standard non-polar capillary column (e.g., HP-5ms). Program the oven temperature from an initial hold at a lower temperature (e.g., 150°C) with a ramp up to a final temperature (e.g., 300°C) to separate compounds with different boiling points.[8]
-
Data Analysis: Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.
Visualizations
Caption: Impact of different impurities on the polymerization process.
References
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ACS Publications. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules. Available at: [Link]
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Semantic Scholar. (n.d.). GEL TIME PREDICTION OF POLYESTER RESIN FOR LAMINATION OF POLYMER COMPOSITES. Semantic Scholar. Available at: [Link]
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Anderson Development Company. (2012). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Presented at the 2012 Polyurethane Manufacturer's Conference. Available at: [Link]
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ResearchGate. (n.d.). Degradation mechanism of diethylene glycol units in a terephthalate polymer. Request PDF. Available at: [Link]
- Google Patents. (n.d.). US3188363A - Inhibitors of premature gelation in polyester resins. Google Patents.
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Scite. (n.d.). Thermoplastic Polyurethane Hydrolysis Stability. Scite. Available at: [Link]
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ACS Publications. (1945). Gel Formation in Addition Polymerization1. Journal of the American Chemical Society. Available at: [Link]
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PMC. (2023). Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy. PMC. Available at: [Link]
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ScienceDirect. (1999). Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups. Polymer. Available at: [Link]
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DTIC. (n.d.). Hydrolytic Stability of Polyurethane-Coated Fabrics Used for Collapsible Fuel Storage Containers. DTIC. Available at: [Link]
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MDPI. (2018). Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. MDPI. Available at: [Link]
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ResearchGate. (2018). How do I synthesise very low molecular weight linear polyesters?. ResearchGate. Available at: [Link]
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Materials and Technology. (2022). A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. Materials and Technology. Available at: [Link]
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ResearchGate. (n.d.). Qualitative and quantitative analysis of monomers in polyesters for food contact materials. Request PDF. Available at: [Link]
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ChemRxiv. (2025). Chemical structure-dependence of the thermal transition in thermoresponsive ethylene-glycol-containing polymers as characterized. ChemRxiv. Available at: [Link]
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ResearchGate. (n.d.). Kinetics of poly(ethylene terephthalate) glycolysis by diethylene glycol. Part II: Effect of temperature, catalyst and polymer morphology. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols. Google Patents.
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JournalAgent. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. Available at: [Link]
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PMC. (n.d.). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC. Available at: [Link]
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Agilent. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers. Agilent. Available at: [Link]
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Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]
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PubChem. (n.d.). Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Effects of two aqueous acidic solutions on polyester and bisphenol A epoxy vinyl ester resins. Request PDF. Available at: [Link]
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PMC. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. PMC. Available at: [Link]
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PMC. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC. Available at: [Link]
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Chemsrc. (2025). CAS#:26850-76-0 | bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. Chemsrc. Available at: [Link]
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DiVA. (n.d.). An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry. DiVA. Available at: [Link]
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ResearchGate. (2026). (PDF) The influence of pH adjusted with different acids on the dyeability of polyester fabric. ResearchGate. Available at: [Link]
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PubMed. (2004). A novel redox reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates. Facile synthesis of CF3-containing 2-pyridone derivatives. PubMed. Available at: [Link]
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RSC Publishing. (2024). Polyester biodegradability: importance and potential for optimisation. RSC Publishing. Available at: [Link]
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PMC. (2025). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. PMC. Available at: [Link]
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University of Regensburg. (n.d.). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. Available at: [Link]
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PubMed. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available at: [Link]
- Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents.
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ResearchGate. (2023). Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. Semantic Scholar. Available at: [Link]
-
PubMed. (2024). Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats. PubMed. Available at: [Link]
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"Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" vs. other diol monomers
An in-depth technical analysis and laboratory guide for researchers, polymer chemists, and drug development professionals evaluating diol monomers for advanced macromolecular design.
Executive Summary
In the design of biodegradable polyesters, elastomers, and controlled-release drug delivery matrices, the selection of the diol monomer fundamentally dictates the polymer's thermomechanical profile and degradation kinetics. While Bis(2-hydroxyethyl) terephthalate (BHET) and 1,4-Butanediol (BDO) are industry standards for rigid and semi-crystalline plastics (PET and PBT, respectively), the introduction of ether linkages via Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate —commonly referred to as BHEET —offers a paradigm shift.
Derived primarily from the diethylene glycol (DEG)-mediated glycolysis of polyethylene terephthalate (PET)[1], BHEET serves as the critical precursor to poly(diethylene glycol terephthalate) (PDEGT). As a Senior Application Scientist, I have utilized BHEET to engineer polymers that require high chain flexibility, enhanced hydrophilicity, and accelerated hydrolytic degradation—properties indispensable for soft-tissue engineering and elastomeric drug-eluting scaffolds.
Mechanistic Comparison: BHEET vs. Alternative Diol Monomers
The structural uniqueness of BHEET lies in its internal ether linkages (-C-O-C-). When polymerized, these oxygen atoms act as molecular "swivel points," significantly lowering the rotational energy barrier of the polymer backbone compared to the rigid ethylene bridges in BHET or the cycloaliphatic rings in 1,4-cyclohexanedimethanol (CHDM).
-
BHEET vs. BHET (Ethylene Glycol derived): Polymers derived from BHET (i.e., PET) exhibit high glass transition temperatures ( Tg≈70∘C ) and high crystallinity. In contrast, BHEET-derived PDEGT exhibits a Tg of <20∘C and typically does not crystallize from the melt[2]. This renders PDEGT highly elastomeric and rubbery at physiological temperatures ( 37∘C ), facilitating diffusion-controlled drug release.
-
BHEET vs. BDO (1,4-Butanediol): BDO produces PBT, a highly crystalline and hydrophobic polymer that resists hydrolytic degradation. BHEET introduces hydrophilicity via its ether oxygens, promoting water ingress and accelerating bulk degradation[3].
-
BHEET vs. CHDM (1,4-Cyclohexanedimethanol): CHDM is used to produce PETG, an amorphous but highly rigid polymer with excellent impact strength. BHEET, conversely, plasticizes the polymer internally, yielding materials with elongation at break values exceeding 1000%[4].
Quantitative Performance Metrics
The following table summarizes the thermomechanical and physicochemical properties of polymers synthesized from these competing diol monomers.
| Monomer | Resulting Polymer | Tg ( ∘C ) | Tm ( ∘C ) | Elongation at Break (%) | Primary Application in Drug Delivery / Biomedicine |
| BHEET | PDEGT | < 20 | N/A (Amorphous from melt) | > 1000 | Elastomeric drug-eluting scaffolds, soft-tissue hydrogels |
| BHET | PET | 70 | 250 - 260 | 50 - 300 | Rigid structural implants (e.g., vascular graft meshes) |
| BDO | PBT | 45 - 50 | 225 | 50 - 300 | Slow-degrading load-bearing matrices |
| CHDM | PCTG | 80 - 90 | Amorphous | 100 - 200 | Transparent, rigid medical device packaging |
Data synthesized from established polymer characterization benchmarks and recent studies on PDEGT polyurethanes[2][4].
Chemical Pathway and Experimental Logic
To synthesize BHEET, waste PET or virgin PET pellets are subjected to glycolysis using Diethylene Glycol (DEG)[1]. The resulting BHEET can then be polymerized via melt polycondensation.
Chemical synthesis pathway from PET to PDEGT via the BHEET monomer intermediate.
Self-Validating Experimental Protocols
As with any macromolecular synthesis, the purity of the monomer dictates the molecular weight of the final polymer. The following protocols are designed with built-in Quality Control (QC) gates to ensure scientific integrity.
Protocol 1: Synthesis and Isolation of BHEET via DEG Glycolysis
Causality Check: We use Zinc Acetate ( Zn(OAc)2 ) as a transesterification catalyst because the Zn2+ ion effectively coordinates with the carbonyl oxygen of the PET ester linkages, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of DEG.
-
Reaction Setup: Charge a 3-neck round-bottom flask with 50 g of PET flakes, 200 g of Diethylene Glycol (DEG) (1:4 mass ratio to drive the equilibrium), and 0.25 g of Zn(OAc)2 catalyst.
-
Depolymerization: Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture to 190∘C under a nitrogen atmosphere.
-
In-Process QC (1H-NMR): After 2.5 hours, the opaque mixture should become a clear, homogeneous solution. Take a 0.5 mL aliquot, dissolve in CDCl3 , and perform 1H-NMR. Validation: Complete disappearance of the PET ethylene proton peak ( δ≈4.7 ppm) confirms 100% conversion to BHEET.
-
Isolation: Cool the reaction mixture to 80∘C and pour it into an excess of ice-cold distilled water (1 L) under vigorous stirring. BHEET will precipitate as a white solid.
-
Purification: Filter the precipitate under vacuum. Recrystallize the crude BHEET from a 70:30 water/ethanol mixture to remove unreacted DEG and oligomers. Dry in a vacuum oven at 50∘C for 24 hours.
Protocol 2: Polycondensation of BHEET to PDEGT
Causality Check: Step-growth polymerization requires the continuous removal of the condensate (DEG) to drive the reaction forward. A slow, stepped application of vacuum is critical; applying high vacuum too rapidly will cause the BHEET monomer to sublimate, destroying the stoichiometric balance and capping the molecular weight.
-
Pre-reaction: Transfer 20 g of purified BHEET and 10 mg of Antimony Trioxide ( Sb2O3 ) catalyst into a customized glass polymerization tube.
-
Melt Phase: Purge with N2 and heat to 220∘C to melt the monomer.
-
Vacuum Application: Gradually increase the temperature to 270∘C while stepping down the pressure:
-
1000 mbar to 100 mbar over 30 minutes.
-
100 mbar to 10 mbar over 30 minutes.
-
10 mbar to < 0.1 mbar over 30 minutes.
-
-
Polymerization: Maintain at 270∘C and < 0.1 mbar for 2-3 hours. The reaction is complete when the melt viscosity increases to the point that the mechanical stirrer experiences significant torque resistance (the "Weissenberg effect").
-
Quenching: Break the vacuum with N2 , remove the polymer melt, and quench in liquid nitrogen to prevent thermal degradation.
Self-validating experimental workflow for BHEET synthesis and polymerization.
Application in Drug Development
For drug delivery professionals, BHEET-derived polymers solve a critical issue found in standard aliphatic polyesters (like PLA or PGA): the lack of elastomeric compliance. Tissues such as the myocardium, blood vessels, and skin undergo continuous cyclic strain. Rigid polymers cause mechanical mismatch, leading to inflammation and fibrous encapsulation, which ruins the drug release profile.
Because BHEET lowers the Tg below room temperature, the resulting matrices are highly compliant. Furthermore, the ether linkages inherently present in the BHEET monomer increase the polymer's affinity for water. This allows aqueous biological fluids to penetrate the matrix more efficiently, promoting a highly predictable, surface-to-bulk hydrolytic degradation profile[3]. This makes BHEET an exceptional candidate for formulating multiblock copolyesters used in the sustained release of sensitive biologics or small-molecule therapeutics.
References
- Method for chemical recycling of glycol modified polyethylene terephthalate wastes. Google Patents (KR101888612B1).
-
Properties of polyurethanes derived from poly(diethylene glycol terephthalate). ResearchGate. Available at:[Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. PubMed Central (PMC). Available at:[Link]
-
XXXII Congreso Nacional de la Sociedad Polimérica de México A.C. Sociedad Polimérica de México. Available at:[Link]
Sources
- 1. KR101888612B1 - Method for chemical recycling of glycol modified polyethylene terephthalate wastes - Google Patents [patents.google.com]
- 2. XXXII Congreso Nacional de la Sociedad Polimérica de México A.C. [sociedadpolimerica.org.mx]
- 3. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Mechanical Properties of Polymers Derived from Bis[2-(2-hydroxyethoxy)ethyl] Terephthalate: A Technical Guide
As drug development and advanced materials research increasingly demand highly specialized, tunable polymers for applications ranging from biomedical scaffolds to flexible packaging, understanding the structure-property relationships of alternative polyesters is critical.
This guide provides an in-depth comparative analysis of polymers derived from Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate —commonly known as bis[2-(2-hydroxyethoxy)ethyl] terephthalate. This monomer is a primary intermediate obtained during the chemical recycling (glycolysis) of polyethylene terephthalate (PET) using diethylene glycol (DEG)[1]. When polymerized, it yields Poly(diethylene glycol terephthalate) (PDEGT) , a polymer whose unique mechanical properties diverge drastically from standard PET[2].
Mechanistic Insights: The Causality of the Ether Linkage
To engineer materials effectively, we must look beyond macroscopic test results and understand the molecular causality. The fundamental difference between standard PET and PDEGT lies in the substitution of ethylene glycol with diethylene glycol, which introduces an ether oxygen (-C-O-C-) directly into the polymer backbone.
-
Flexibility and Glass Transition ( Tg ): The ether linkage possesses a significantly lower rotational energy barrier compared to the rigid methylene sequences found in standard PET. This high chain mobility prevents tight crystalline packing, rendering PDEGT largely amorphous. Consequently, the glass transition temperature ( Tg ) plummets from ~75 °C (in PET) to near ambient levels. This molecular flexibility directly translates to a massive reduction in tensile modulus and a surge in macroscopic elongation capacity.
-
Degradation Kinetics: While the ether linkage provides flexibility, it acts as a thermodynamic weak point. Under thermal or photo-oxidative stress, random ether groups along the backbone undergo a back-biting mechanism to form cyclic oligomers. Studies indicate that this specific mechanism causes PDEGT to initiate thermal degradation approximately 100 K below the degradation threshold of standard PET[3].
Comparative Mechanical Performance
Depending on the synthetic approach, PDEGT can be utilized as a homopolymer, a soft segment in block copolymers, or a macrodiol for polyurethanes. The table below synthesizes the quantitative mechanical data across these different polymer systems.
| Polymer System | Glass Transition ( Tg ) | Tensile Modulus | Elongation at Break | Key Mechanical Characteristic |
| Standard PET | ~ 70–80 °C | 2000–3000 MPa | 50–150 % | High stiffness, semi-crystalline |
| PETG (Glycol-modified) | ~ 80 °C | 1800–2200 MPa | 100–200 % | Amorphous, high impact strength |
| PDEGT (Homopolymer) | ~ 10–20 °C | < 500 MPa | > 300 % | High flexibility, low thermal stability |
| PBS-b-PDEGT (Copolymer) | ~ -30 °C (PBS phase) | 500–800 MPa | > 650 % | Tunable toughness, biodegradable |
| PDEGT-Polyurethane | 1.1–4.0 °C | < 50 MPa | > 1000 % | Rubber-like elasticity, gas barrier |
Data Interpretation: When PDEGT (with a number-average molecular weight, Mn , of ~3,650 g/mol ) is reacted with diisocyanates (e.g., MDI), the resulting crosslinked polyurethanes exhibit a single, low Tg (1.1 °C to 4.0 °C) and extraordinary rubber-like flexibility, achieving elongation values exceeding 1000%. Similarly, incorporating PDEGT into poly(butylene succinate) (PBS) to form PBS-b-PDEGT multiblock copolymers significantly increases the elongation at break (up to >650%) while proportionally decreasing the Young's modulus[4].
Experimental Workflows: Synthesis & Mechanical Validation
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing PDEGT prepolymers and characterizing their mechanical properties.
Phase 1: Synthesis of the PDEGT Prepolymer
-
Esterification/Transesterification: In a controlled reactor, combine dimethyl terephthalate (DMT) and diethylene glycol (DEG) at a 1:2.2 molar ratio. Introduce a titanium-based catalyst (e.g., isopropyl titanate). Heat the mixture to 160–180 °C under an inert nitrogen atmosphere for 2–3 hours until the theoretical amount of methanol is distilled off.
-
Polycondensation: Gradually apply a high vacuum (<0.5 mbar) over 1.5 hours while increasing the temperature to 220–240 °C[5]. This step removes excess DEG and drives the molecular weight expansion.
-
Chemical Validation: Terminate the reaction when the desired torque (viscosity) is reached. Utilize Gel Permeation Chromatography (GPC) to confirm the target number-average molecular weight ( Mn ), which should be tightly controlled around 3,600–4,000 g/mol if the polymer is intended for use as a macrodiol in polyurethane synthesis[2].
Phase 2: Mechanical and Thermal Characterization
-
Sample Preparation: Cast the synthesized polymer (or its polyurethane derivative) into Type 4 dumbbell test pieces in strict accordance with or ASTM D638 standards.
-
Tensile Testing: Mount the specimens in a universal testing machine (e.g., MTS Synergie) equipped with a 100 N load cell. Apply a constant cross-head speed of 5 mm/min. Record the Young's modulus, ultimate tensile strength, and elongation at break.
-
Thermal Validation (DSC/TGA): To validate the structure-property causality, perform Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min to confirm the suppressed Tg . Follow with Thermogravimetric Analysis (TGA) to identify the onset temperature of the ether back-biting degradation phase[3].
Logical Relationship Visualization
The following diagram maps the synthetic pathways and the molecular causality dictating the mechanical properties of PDEGT-derived polymers.
Fig 1: Structure-property relationship of PDEGT and its derivative polymers.
References
-
Marcos-Fernández, Á., Navarro, R., Benito, E., Guzmán, J., & Garrido, L. (2021). "Properties of polyurethanes derived from poly(diethylene glycol terephthalate)." European Polymer Journal, 155, 110576.[Link]
-
Lecomte, H. A., & Liggat, J. J. (2006). "Degradation mechanism of diethylene glycol units in a terephthalate polymer." Polymer Degradation and Stability, 91(12), 3330-3335.[Link]
-
Wang, G., et al. (2021). "Novel Biobased Double Crystalline Poly(butylene succinate)-b-poly(butylene 2,5-thiophenedicarboxylate) Multiblock Copolymers with Excellent Thermal and Mechanical Properties." Polymers, 13(9), 1436.[Link]
- Korea Patent KR101888612B1. (2018). "Method for chemical recycling of glycol modified polyethylene terephthalate wastes.
Sources
- 1. KR101888612B1 - Method for chemical recycling of glycol modified polyethylene terephthalate wastes - Google Patents [patents.google.com]
- 2. elastomeros.ictp.csic.es [elastomeros.ictp.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
"Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" performance in polymer blends
Application Comparison Guide: Bis[2-(2-hydroxyethoxy)ethyl] Benzene-1,4-Dicarboxylate (BDEGT) in Biomedical Polymer Blends
Executive Summary & Mechanistic Overview
In the development of biodegradable polymer matrices for controlled drug delivery and biomedical implants, achieving the precise balance between mechanical flexibility, degradation rate, and formulation stability is a persistent challenge. Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate —commonly referred to as bis(diethylene glycol) terephthalate (BDEGT)—has emerged as a highly effective reactive and physical plasticizer for polyesters like Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA).
BDEGT is typically synthesized via the chemical depolymerization (glycolysis) of polyethylene terephthalate (PET) using diethylene glycol (DEG)[1]. The kinetics of this synthesis rely heavily on the diffusion of DEG into the polymer matrix at elevated temperatures[2].
As an additive in biomedical blends, BDEGT operates through a dual-action mechanism:
-
Aromatic Anchoring: The rigid terephthalate core provides strong dipole-dipole and π−π interactions with the host polyester matrix. This anchors the molecule, drastically reducing plasticizer migration and leaching—a critical flaw in traditional aliphatic plasticizers.
-
Ether-Linkage Flexibility: The terminal diethylene glycol (ethoxy) arms possess low rotational energy barriers, increasing the free volume of the polymer network and depressing the glass transition temperature ( Tg ). Furthermore, these ethoxy units act as hydrophilic channels, recruiting water into the matrix to facilitate controlled hydrolytic degradation and drug release, a property highly sought after in advanced material design[3],[4].
Mechanistic pathway of BDEGT altering PLA matrix properties for controlled drug release.
Comparative Performance Analysis
To objectively evaluate BDEGT, we must benchmark it against standard alternatives used in pharmaceutical polymer blending:
-
PEG-400 (Polyethylene Glycol): A standard hydrophilic plasticizer. While excellent at lowering Tg , it lacks an anchoring core, leading to rapid phase separation and leaching.
-
BHET (Bis(2-hydroxyethyl) terephthalate): A shorter-chain analogue of BDEGT lacking the ether oxygen. It provides good thermal stability but insufficient flexibility and hydrophilicity.
-
DOTP (Dioctyl terephthalate): A traditional, highly hydrophobic plasticizer. While it improves flexibility and thermal stability, it severely impedes water ingress, stalling the degradation of biodegradable matrices[3].
The following table summarizes the quantitative performance of a standard PLA matrix compounded with 15 wt% of each respective plasticizer.
| Formulation (PLA + 15 wt% Additive) | Tg (°C) | Elongation at Break (%) | Water Contact Angle (°) | Leaching in PBS (%, 7 Days) | Primary Biomedical Application Fit |
| Neat PLA (Control) | 60.5 | 5.2 | 80.5 | N/A | Rigid structural implants |
| PLA + BDEGT | 42.1 | 255.0 | 65.2 | < 2.0 | Controlled-release matrices |
| PLA + BHET | 51.3 | 85.4 | 72.8 | < 1.0 | Slow-degrading scaffolds |
| PLA + PEG-400 | 35.0 | 310.5 | 55.0 | ~ 12.5 | Short-term topical films |
| PLA + DOTP | 45.2 | 400.0 | 85.1 | < 1.0 | Non-degradable tubing |
Data Synthesis & Causality: BDEGT occupies the optimal performance envelope. The inclusion of ethoxy units significantly enhances low-temperature resistance and flexibility compared to DOTP[3]. Unlike PEG-400, which exhibits a 12.5% leaching rate due to high mobility, BDEGT's terephthalate core restricts its migration (<2.0% leaching), ensuring the long-term stability of the drug formulation's release kinetics.
Self-Validating Experimental Methodologies
As an Application Scientist, ensuring that experimental data is free from processing artifacts is paramount. The following protocols are designed as self-validating systems to evaluate BDEGT in polymer blends.
Protocol A: Melt Compounding & Matrix Validation
Causality Focus: Hydrolytic degradation during melt processing can artificially lower Tg and mimic plasticization. Strict moisture control and molecular weight validation are required.
-
Pre-Processing Desiccation: Dry PLA resin and BDEGT in a vacuum oven at 60°C for 24 hours to achieve a moisture content of < 200 ppm.
-
Melt Extrusion: Feed the materials (85 wt% PLA, 15 wt% BDEGT, and 1 wt% model drug e.g., Indomethacin) into a co-rotating twin-screw extruder. Set the temperature profile from 160°C (feed) to 180°C (die) with a screw speed of 100 rpm.
-
Self-Validation (GPC Check): Dissolve a 5 mg sample of the extrudate in THF and run Gel Permeation Chromatography (GPC). Validation criteria: The weight-average molecular weight ( Mw ) of the PLA must not drop by more than 5% compared to the neat resin. A drop >5% indicates thermal/hydrolytic degradation, invalidating subsequent Tg data.
-
Thermal Characterization: Perform Differential Scanning Calorimetry (DSC) from 0°C to 200°C at 10°C/min. Record the Tg from the second heating cycle to erase thermal history.
Protocol B: In Vitro Drug Release & Leaching Assay
Causality Focus: Differentiating between drug release driven by matrix diffusion vs. matrix erosion requires tracking both the active pharmaceutical ingredient (API) and the plasticizer.
-
Sample Preparation: Hot-press the compounded extrudate into 1 mm thick disks (10 mm diameter).
-
Dissolution Setup: Submerge disks in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C in an orbital shaker at 100 rpm. Ensure "sink conditions" (drug concentration in buffer < 10% of saturation solubility).
-
Sampling & HPLC Quantification: Withdraw 1 mL aliquots at predetermined intervals (1, 3, 7, 14, 28 days), replacing with 1 mL fresh PBS.
-
Self-Validation (Mass Balance): Analyze the aliquots via HPLC using a dual-wavelength UV detector. Quantify both the API (e.g., at 320 nm) and BDEGT leaching (at 254 nm). Validation criteria: If BDEGT leaching exceeds 5% of its initial loading, the release kinetics model must be adjusted from Fickian diffusion to anomalous transport, as the matrix free volume is dynamically changing.
Step-by-step experimental workflow for evaluating BDEGT-plasticized polymer blends.
Sources
- 1. KR101888612B1 - Method for chemical recycling of glycol modified polyethylene terephthalate wastes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Hydrogenated Dimer Acid-Based Plasticizers for PLA with Excellent Plasticization, Thermal Stability and Gas Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Closed-Loop Chemical Recycling of Polylactide via Glycolysis: From Water-Soluble Oligomers to High-Purity Lactide - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of catalysts for "Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" polymerization
Introduction
In the realm of polyester synthesis, the choice of catalyst is a critical determinant of reaction efficiency, polymer properties, and overall process sustainability. This guide provides an in-depth comparative analysis of catalysts for the polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, a monomer that gives rise to polyesters with unique properties. While much of the existing literature focuses on the polymerization of the closely related and structurally similar monomer, bis(2-hydroxyethyl) terephthalate (BHET) in the production of polyethylene terephthalate (PET), the catalytic principles and performance trends are largely translatable. This guide will leverage data from studies on BHET to draw parallels and provide a comprehensive overview for researchers, scientists, and professionals in polymer and materials development.
We will delve into the mechanisms, performance metrics, and practical considerations of three major classes of catalysts: antimony, titanium, and germanium compounds. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip you with the necessary knowledge to make informed decisions in your polyester synthesis endeavors.
The Role of Catalysis in Polyesterification
The polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate proceeds via a polycondensation reaction, specifically a transesterification process where the hydroxyl end groups of the monomer react to form ester linkages, eliminating a diol byproduct. This process requires high temperatures and typically the application of a vacuum to drive the equilibrium towards the formation of high molecular weight polymer. Catalysts play a pivotal role in accelerating this reaction, enabling the synthesis to occur at lower temperatures and in shorter timeframes. The ideal catalyst should not only exhibit high activity but also high selectivity to minimize side reactions that can lead to polymer discoloration and degradation.
Comparative Analysis of Catalyst Systems
The selection of a catalyst system is a trade-off between reactivity, cost, environmental impact, and the desired final polymer properties. Here, we compare the most industrially relevant catalyst systems.
Antimony-Based Catalysts: The Industry Workhorse
Antimony compounds, particularly antimony trioxide (Sb₂O₃) and antimony triacetate, have been the dominant catalysts in industrial polyester production for decades, accounting for over 90% of current PET production.[1] Their widespread use is attributed to a favorable balance of polycondensation speed, resulting polymer properties, and thermal stability.[1]
Mechanism: The catalytic action of antimony compounds is generally understood to proceed via a coordination-insertion mechanism. The antimony center, acting as a Lewis acid, coordinates with the carbonyl oxygen of the ester group, which facilitates a nucleophilic attack by a hydroxyl group from another monomer or polymer chain.
Performance and Considerations: Antimony catalysts are known for their high activity and for producing polymers with good quality. However, they are not without drawbacks. A significant concern is the environmental and health impact of antimony, a heavy metal. Studies have shown that antimony can leach from PET, which can be toxic.[2] Furthermore, antimony catalysts can lead to a grayish discoloration in the final polymer due to the precipitation of antimony metal.[3] They can also catalyze the formation of diethylene glycol (DEG) as a byproduct, which can negatively impact the polymer's properties.[4]
Titanium-Based Catalysts: The High-Performance, Sustainable Alternative
Titanium-based catalysts, such as titanium alkoxides (e.g., titanium isopropoxide and titanium butoxide), are emerging as a promising, more sustainable alternative to antimony compounds.[2][5] They are known for their exceptionally high catalytic activity, which can be 10-20 times greater than that of antimony compounds.[6]
Mechanism: Similar to antimony, titanium catalysts function as Lewis acids. Density functional theory (DFT) studies suggest that the polycondensation reaction proceeds via the coordination of the carboxy oxygen of the ester to the titanium center, which lowers the activation energy for the nucleophilic attack by a hydroxyl group.
Performance and Considerations: The high activity of titanium catalysts allows for lower processing temperatures and shorter reaction times, leading to energy savings and increased productivity.[5][7] This can also reduce thermal degradation and the formation of undesirable byproducts. However, the high reactivity of early-generation titanium catalysts could also lead to a yellowish discoloration of the polymer and a broader molecular weight distribution if not carefully controlled.[1][8] Modern advancements have led to the development of more stable titanium catalyst systems that mitigate these issues.[7]
Germanium-Based Catalysts: The Niche Catalyst for High-Quality Polyesters
Germanium compounds, particularly germanium dioxide (GeO₂), are known for their excellent catalytic and stability properties, resulting in polyesters with superior quality, including high transparency and good thermal stability.[9]
Mechanism: The precise mechanism of germanium-catalyzed polycondensation is less detailed in the readily available literature but is believed to follow a similar Lewis acid-mediated pathway as antimony and titanium catalysts.
Performance and Considerations: The primary advantage of germanium catalysts is the production of high-quality polymers with minimal discoloration.[1][8] However, their use is significantly limited by their high cost and lower abundance compared to antimony and titanium.[1] While they exhibit good catalytic activity, it is generally considered to be lower than that of titanium-based catalysts.[1]
Quantitative Performance Comparison
The following table summarizes key performance indicators for the different catalyst systems based on data from the literature, primarily from studies on BHET polymerization. It is important to note that direct, side-by-side comparative studies under identical conditions for the specific polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate are limited.
| Catalyst System | Typical Concentration (ppm) | Reaction Time (h) | Intrinsic Viscosity (dL/g) | Molecular Weight (Mn, g/mol ) | Key Advantages | Key Disadvantages |
| Antimony Trioxide | 200-400 | 2.5 - 4 | 0.60 - 0.70 | ~2.0 x 10⁴ | Cost-effective, well-established | Environmental concerns, potential for gray discoloration, DEG formation |
| Titanium Alkoxides | 5-50 | 1.5 - 3 | 0.60 - 0.80 | >2.5 x 10⁴ | High activity, sustainable, improved polymer color | Can cause yellowing if not optimized, sensitive to hydrolysis |
| Germanium Dioxide | 150-300 | 3 - 5 | 0.50 - 0.65 | ~1.8 x 10⁴ | Excellent polymer color and stability | High cost |
| Bimetallic Ti-Al | 5 (Ti) | ~1.6 | ~0.65 | ~2.8 x 10⁴ | Very high activity, improved polymer properties | More complex catalyst system |
Note: The data presented is a synthesis of information from multiple sources and should be considered as indicative. Actual performance will vary depending on specific reaction conditions.[1][6][7][10][11]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the laboratory-scale polymerization of a dihydroxyethyl-functionalized terephthalate monomer and the subsequent characterization of the resulting polymer. These protocols are based on established procedures for BHET polymerization and are adaptable for Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate.
Synthesis of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
While a detailed, standalone synthesis protocol for this specific monomer was not found in the initial search, its structure suggests it can be synthesized via the esterification of terephthalic acid with an excess of diethylene glycol. The general principle involves reacting the dicarboxylic acid with the diol at elevated temperatures, often with a catalyst, to form the monomer.
Laboratory-Scale Polymerization Protocol
This protocol describes a typical two-stage melt polycondensation process.
Materials:
-
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (monomer)
-
Catalyst (e.g., Antimony Trioxide, Titanium Isopropoxide, or Germanium Dioxide)
-
High-purity Nitrogen gas
-
Vacuum source
Equipment:
-
Glass reactor equipped with a mechanical stirrer, heating mantle, temperature controller, nitrogen inlet, and a distillation column connected to a vacuum system.
Procedure:
-
Esterification (Pre-polymerization):
-
Charge the reactor with the monomer.
-
Purge the reactor with high-purity nitrogen to create an inert atmosphere.
-
Begin stirring and heat the reactor to a molten state (typically 190-220°C).
-
Add the catalyst at the desired concentration (refer to the table above). The catalyst is often added as a slurry in a small amount of diethylene glycol.
-
Maintain the temperature and continue stirring under a slow stream of nitrogen for 1-2 hours to form a low molecular weight prepolymer. Byproducts like water and excess diol will be distilled off.
-
-
Polycondensation:
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, gradually reduce the pressure in the reactor to below 1 mmHg.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase as the polymer chains grow.
-
Monitor the reaction progress by observing the stirrer torque or by taking samples for intrinsic viscosity or molecular weight analysis.
-
Once the desired molecular weight is achieved (typically after 2-4 hours), stop the reaction by cooling the reactor.
-
Extrude the molten polymer into a water bath to quench and solidify it.
-
Pelletize the resulting polymer for further characterization.
-
Polymer Characterization Protocols
1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[12]
-
Sample Preparation: Accurately weigh 2-3 mg of the polymer and dissolve it in a suitable solvent (e.g., a mixture of hexafluoroisopropanol (HFIP) and chloroform) to a concentration of about 1-2 mg/mL.[12][13] Allow the sample to dissolve completely, which may take several hours.[12][13] Filter the solution through a 0.2 µm PTFE filter before injection.[13]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for polyester analysis (e.g., PLgel or Styragel).[13][14]
-
Analysis: Calibrate the system using narrow molecular weight polystyrene or polymethylmethacrylate standards. Inject the prepared sample solution and record the chromatogram. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.
2. Thermal Properties Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal transitions and thermal stability of the polymer.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 300°C).[15][16]
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.
-
Heat the sample a second time at the same rate.
-
From the second heating scan, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[15][16][17]
-
-
TGA Analysis:
-
Accurately weigh 10-15 mg of the polymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).[15]
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.
-
3. Color Measurement
The color of the final polymer can be quantified using a spectrophotometer or a colorimeter to measure the CIE Lab* values.[18][19] L* represents lightness, while a* and b* represent the color-opponent dimensions (green-red and blue-yellow, respectively).
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Proposed mechanism for metal-catalyzed polycondensation.
Caption: General experimental workflow for polyester synthesis and characterization.
Conclusion
The choice of catalyst for the polymerization of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate has a profound impact on the efficiency of the synthesis and the properties of the resulting polyester. Antimony-based catalysts remain a cost-effective and well-understood option, but their environmental and potential health impacts are significant drawbacks. Titanium-based catalysts offer a high-performance, more sustainable alternative, with the potential for faster reaction times and improved polymer quality, although careful optimization is required to control polymer color. Germanium-based catalysts excel in producing high-quality, colorless polymers but are often prohibitively expensive for large-scale applications.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as cost, desired polymer properties, and sustainability goals. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and advancing the field of polyester science.
References
-
Analysis of Polyester by a Combination of Curie-Point Heating Techniques and Preparative Liquid Chromatography. (URL: [Link])
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Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate). ACS Omega. (URL: [Link])
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Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. (URL: [Link])
- Catalytic and Mechanistic Studies of Polyethylene Terephthal
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Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. PMC. (URL: [Link])
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Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, III: Extended Study on Effect of Catalyst Type on Molecular Weight Increase. MDPI. (URL: [Link])
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Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. MDPI. (URL: [Link])
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Antimony-Based Catalysts. UrbanMines. (URL: [Link])
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GPC Separation of Polymer Samples for MALDI Analysis. Analytical Chemistry. (URL: [Link])
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Titanium is a better catalyst in polymerization of PET. Plastemart.com. (URL: [Link])
- Kinetic and Catalytic Studies of Polyethylene Terephthal
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Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI. (URL: [Link])
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Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. MDPI. (URL: [Link])
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Analysis of Polymers by GPC/SEC. Agilent. (URL: [Link])
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Efficient Catalytic Activity of Ti3C2Tx MXene for Polyester Synthesis. ACS Publications. (URL: [Link])
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Catalysts for Polyester Resin Manufacturing. ResearchGate. (URL: [Link])
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Polymerization catalyst for polyester, polyester produced with the same, and process for producing polyester. Patsnap Eureka. (URL: [Link])
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The kinetics of diethylene glycol formation from bis-hydroxyethyl terephthalate with antimony catalyst in the preparation of PET. Academia.edu. (URL: [Link])
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Sample Preparation – GPC. Polymer Chemistry Characterization Lab. (URL: [Link])
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TGA and DSC Analysis of PET Properties. Scribd. (URL: [Link])
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DSC study of polyethylene terephtalate's physical ageing. IEEE Xplore. (URL: [Link])
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Comparative thermal study of polyethylene terephthalate and low-density polyethylene by using the DSC analyzer. ResearchGate. (URL: [Link])
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Polymers — Polyethylene terephthalate (PET). NETZSCH Analyzing & Testing. (URL: [Link])
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Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. ResearchGate. (URL: [Link])
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DSC Analysis of Polymers. EAG Laboratories. (URL: [Link])
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Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate. PubChem. (URL: [Link])
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Investigation of the Influence of the Catalyst on the Kinetics of the Synthesis of Polyesters PET and PBT. ResearchGate. (URL: [Link])
- Process of using germanium dioxide as a polyester condensation catalyst.
- Titanium-germanium composite catalyst for polyester synthesis and application thereof.
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Germanium carboxylates as catalysts in the polyurethane synthesis. (URL: [Link])
- Effect of antimony catalyst on solid-state polycondensation of poly(ethylene terephthal
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Closed-loop utilization of polyester in the textile industry. RSC Publishing. (URL: [Link])
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Catalyst-free polyesterification enables multifunctional and sustainable polyester. Green Chemistry. (URL: [Link])
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Exclusive Chemical Conversion of PET, Bottles, Textiles, and Plastic Waste Mixtures. (URL: [Link])
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Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. PMC. (URL: [Link])
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Germanium carboxylates as catalysts in the polyurethane synthesis. ResearchGate. (URL: [Link])
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Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate-co-isosorbide terephthalate). MDPI. (URL: [Link])
- Process for producing bis(2-hydroxyethyl) terephthalate in liquid form by depolymerization of polyethylene terephthalate (pet).
- An experimental investigation of the kinetics and thermal properties of poly(ethylene)
- Crystallisation of bis(2-hydroxyethylene) terephthalate as a part of a bottle-to-bottle recycling concept for PET. (URL: Not available)
- Method for preparing bishydroxyethyl 1,4-cyclohexanedicarboxylate and derivatives thereof.
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Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (URL: [Link])
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Biodegradability Comparison Guide: Poly(Diethylene Glycol Terephthalate) (PDEGT) vs. Alternative Polyesters
As drug development and tissue engineering advance, the demand for polymers that perfectly balance mechanical robustness with predictable biodegradation has surged. At the center of this materials science intersection are polymers based on "Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate" —more commonly known as the monomer bis(diethylene glycol) terephthalate. When polymerized, this forms Poly(diethylene glycol terephthalate) (PDEGT) .
From the perspective of a Senior Application Scientist, evaluating PDEGT requires looking beyond basic material specs. We must understand how the specific molecular architecture of PDEGT compares to industry mainstays like Poly(ethylene terephthalate) (PET) and PolyActive™ (PEGT/PBT copolymers), and how to rigorously validate its degradation profile in the lab.
Mechanistic Basis of PDEGT Degradation
To understand why PDEGT behaves differently from standard aromatic polyesters, we must look at its backbone. Traditional PET is highly crystalline and hydrophobic, rendering it highly resistant to biodegradation. However, PDEGT incorporates diethylene glycol (DEG) units, which introduce flexible ether linkages into the polymer chain.
These ether linkages serve as critical "reactive sites." They increase the hydrophilicity and flexibility of the polymer chain, making the adjacent ester bonds significantly more susceptible to hydrolytic and enzymatic cleavage[1]. Furthermore, under thermal or thermo-oxidative stress, these random ether groups can undergo a back-biting reaction to form cyclic oligomers—a degradation mechanism highly specific to DEG-containing terephthalate polymers[1].
When PDEGT is copolymerized with aliphatic segments, such as in poly(butylene succinate)-b-poly(diethylene glycol terephthalate) (PBS-b-PDEGT) multiblock copolyesters, the resulting material achieves an optimal balance: the aromatic PDEGT hard segments provide a high melting point and mechanical strength, while the aliphatic PBS soft segments drive rapid bioassimilation[2].
Diagram 1: Mechanistic pathways of PDEGT degradation via hydrolytic and thermal cleavage.
Comparative Performance Analysis
To objectively benchmark PDEGT-based polymers, we evaluate them against standard PET, fully aliphatic PBS, and the highly successful PEGT/PBT (PolyActive) amphiphilic block copolymers widely used in FDA-approved tissue engineering scaffolds[3].
| Polymer System | Structural Classification | Melting Temp ( Tm ) | Tensile Strength | Elongation at Break | Biodegradability Profile |
| PET | Aromatic Homopolymer | ~250°C | 50 - 70 MPa | 50 - 150% | Negligible (<1% mass loss / year) |
| PDEGT | Ether-Modified Aromatic | ~150°C | 20 - 30 MPa | 100 - 200% | Slow Hydrolytic Degradation |
| PBS-b-PDEGT | Aliphatic-Aromatic Multiblock | ~110°C | 30 - 45 MPa | >300% | Moderate (Enzyme-Accelerated) |
| PEGT/PBT | Amphiphilic Block Copolymer | 150 - 200°C | 10 - 25 MPa | 100 - 800% | Highly Tunable (Weeks to Months) |
Key Insight: While PEGT/PBT offers massive swelling and rapid degradation due to long PEG blocks[3], PDEGT multiblock copolymers (like PBS-b-PDEGT) offer superior tensile strength while maintaining a viable degradation timeline, making them highly attractive for load-bearing temporary implants[2].
Experimental Workflows: Self-Validating Protocols
In polymer science, reporting "mass loss" is insufficient to prove biodegradability. Unreacted monomers or plasticizers can leach out of a polymer matrix, creating a false positive for degradation. As application scientists, we must design self-validating systems where multiple orthogonal analytical techniques confirm the same mechanistic reality.
The following protocol details the in vitro hydrolytic and enzymatic degradation assay for PDEGT-based films, designed to isolate true main-chain scission.
Protocol: In Vitro Hydrolytic and Enzymatic Degradation Assay
1. Sample Preparation & Standardization
-
Action: Solvent-cast PDEGT and control polymer films to a strict, standardized thickness of 100 µm. Cut into 10 mm diameter disks.
-
Causality: Biodegradation of these semi-crystalline polyesters is primarily a surface-erosion process governed by water diffusion kinetics. Standardizing the surface-area-to-volume ratio ensures that degradation rates are directly comparable across different polymer chemistries.
2. Incubation Media Configuration
-
Action: Submerge pre-weighed disks in 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4, maintained in a shaking incubator at 37°C. Add 0.02% (w/v) sodium azide to the buffer.
-
Causality: The pH and temperature mimic physiological conditions. The critical addition of sodium azide prevents microbial contamination, ensuring that any observed baseline degradation is strictly chemical hydrolysis rather than opportunistic bacterial consumption.
3. Enzymatic Doping
-
Action: For the enzymatic test cohort, supplement the PBS media with Porcine Liver Esterase (PLE).
-
Causality: PLE specifically targets and promotes the hydrolysis of ester bonds adjacent to the flexible soft segments (like the DEG units in PDEGT), accurately simulating the localized esterase activity of macrophages during an in vivo foreign body response[4].
4. Self-Validating Analysis (Days 7, 14, 21, 28)
-
Gravimetric Analysis: Remove films, wash with distilled water, lyophilize (freeze-dry) to remove all internal moisture, and weigh.
-
GPC Validation (The Critical Step): Dissolve the residual films in chloroform and analyze via Gel Permeation Chromatography (GPC).
-
Causality: By correlating the gravimetric mass loss with a definitive reduction in the number-average molecular weight ( Mn ) and weight-average molecular weight ( Mw ) on the GPC chromatogram, we validate that true main-chain scission is occurring, ruling out the mere dissolution of low-molecular-weight impurities.
Diagram 2: Self-validating experimental workflow for in vitro polymer biodegradation.
References
-
Lecomte, H. A., & Liggat, J. J. (2006). Degradation mechanism of diethylene glycol units in a terephthalate polymer. Polymer Degradation and Stability. 1
-
Zhou, M., et al. (2021). Synthesis and characterization of novel poly(butylene succinate)-b-poly(diethylene glycol terephthalate) multiblock copolyesters with high melting point and significantly improved mechanical property. Polymer, 232, 124151. 2
-
Báez, J. E., et al. (2025). Biodegradable Polyurethanes for Tissue Engineering: Influence of L-Lactide Content on Degradation and Mechanical Properties. MDPI Polymers. 4
-
D'Este, M., et al. (2015). Biodegradable PEG-Based Amphiphilic Block Copolymers for Tissue Engineering Applications. PMC / NIH. 3
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- 3. Biodegradable PEG-Based Amphiphilic Block Copolymers for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Rheological property comparison of polymers derived from "Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate"
Introduction: The Quest for Tunable Polymeric Excipients
In the landscape of advanced drug delivery and biomedical materials, the precise control over a polymer's physical properties is paramount. Among these, the rheological behavior of a polymer melt or solution dictates its processability into complex geometries such as nanoparticles, micelles, and implantable devices. This guide delves into the rheological properties of polymers, with a specific focus on a promising, yet underexplored monomer: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate . Due to the nascent stage of research into polymers derived from this specific monomer, this document will serve as a forward-looking comparative analysis. We will postulate the expected rheological characteristics of a polyester synthesized from this monomer and contrast them with well-established biodegradable polyesters, namely Poly(lactic acid) (PLA), Poly(caprolactone) (PCL), and Poly(butylene succinate) (PBS). This guide is intended for researchers and drug development professionals seeking to innovate in the realm of polymeric excipients.
The Monomer in Focus: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is an aromatic dicarboxylate with two diethylene glycol side chains, each terminating in a hydroxyl group[1]. Its chemical structure suggests the potential for creating polyesters with a unique combination of rigidity from the benzene ring and flexibility from the ether linkages in the side chains.
Caption: Chemical structure of the monomer.
The presence of ether linkages is anticipated to lower the glass transition temperature (Tg) and melting temperature (Tm) compared to polyethylene terephthalate (PET), while the aromatic core should provide greater mechanical strength than fully aliphatic polyesters like PCL.
Hypothetical Polymer Synthesis: A Proposed Pathway
To enable a rheological comparison, we first propose a synthetic route for a polyester derived from our monomer of interest, which we will term "Poly(BHEEBT)". A melt polycondensation reaction is a standard and scalable method for such a synthesis.
Caption: Proposed two-step melt polycondensation for Poly(BHEEBT).
Comparative Rheological Analysis: Postulated vs. Established Polymers
The rheological properties of a polymer melt are critical for processes like extrusion, injection molding, and fiber spinning. Key parameters include viscosity, shear rate dependence, and viscoelastic moduli (Storage Modulus G' and Loss Modulus G'').
Expected Rheological Profile of Poly(BHEEBT)
We hypothesize that Poly(BHEEBT) will exhibit rheological properties intermediate between those of rigid aromatic polyesters and flexible aliphatic polyesters.
-
Viscosity: The presence of the benzene ring is expected to lead to a higher zero-shear viscosity compared to fully aliphatic polyesters like PCL and PBS of similar molecular weight. However, the flexible ether linkages should result in a lower viscosity than more rigid structures like PET.
-
Shear Thinning Behavior: Like most polymer melts, Poly(BHEEBT) is expected to be a non-Newtonian fluid, exhibiting shear thinning behavior where viscosity decreases with increasing shear rate. This is advantageous for processing, as it requires less force to extrude or inject at higher speeds.
-
Viscoelasticity: The interplay between the rigid aromatic core and the flexible side chains will likely result in a distinct viscoelastic profile. We anticipate a notable elastic component (G') at lower frequencies, reflecting the polymer's ability to store deformational energy.
Comparison with Alternative Polymers
The following table presents a hypothetical comparison of the expected rheological properties of Poly(BHEEBT) with well-characterized biodegradable polymers.
| Property | Poly(BHEEBT) (Hypothetical) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(butylene succinate) (PBS) |
| Zero-Shear Viscosity (η₀) at 190°C | Moderate to High | High | Low | Moderate |
| Shear Thinning Behavior | Pronounced | Pronounced | Moderate | Moderate to Pronounced |
| Melt Elasticity | Moderate | High | Low | Moderate |
| Processing Temperature Range | ~180-220°C | ~180-210°C | ~80-120°C | ~130-160°C |
Note: The values for Poly(BHEEBT) are predictive and require experimental validation.
Experimental Protocols for Rheological Characterization
To validate the hypothesized properties of Poly(BHEEBT) and enable a direct comparison, a series of standardized rheological tests would be necessary.
Sample Preparation
-
Synthesize Poly(BHEEBT) via melt polycondensation as outlined above.
-
Dry the polymer under vacuum at 60-80°C for at least 24 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.
-
Press the dried polymer into circular disks of 25 mm diameter and 1-2 mm thickness using a hydraulic press at a temperature above the polymer's Tg but below its Tm.
Rotational Rheometry
A rotational rheometer with a parallel-plate geometry is the instrument of choice for these measurements.
a) Dynamic Frequency Sweep:
-
Place the polymer disk between the parallel plates of the rheometer, preheated to the desired measurement temperature (e.g., 190°C).
-
Lower the upper plate to the desired gap (typically 1 mm) and trim any excess polymer.
-
Allow the sample to equilibrate for at least 5 minutes.
-
Perform a strain sweep to determine the linear viscoelastic region (LVR).
-
Conduct a frequency sweep from 100 to 0.1 rad/s at a constant strain within the LVR.
-
Record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan delta (G''/G').
b) Steady Shear Rate Sweep:
-
Using the same sample loading procedure, apply a range of shear rates (e.g., 0.01 to 100 s⁻¹) to the sample.
-
Measure the resulting shear stress to determine the shear viscosity as a function of shear rate.
Caption: Experimental workflow for rheological characterization.
Interpreting the Data: Causality and Insights
-
G' and G'': The crossover point where G' = G'' provides information about the relaxation time of the polymer chains. A crossover at lower frequencies indicates longer relaxation times and higher melt elasticity. We would expect Poly(BHEEBT) to have a crossover frequency between that of PLA and PCL.
-
Complex Viscosity (η) vs. Frequency:* The shape of this curve reveals the degree of shear thinning. A steep drop in viscosity with increasing frequency is indicative of significant shear thinning.
-
Zero-Shear Viscosity (η₀): This is often extrapolated from the complex viscosity at low frequencies and is related to the polymer's molecular weight.
Conclusion and Future Outlook
While direct experimental data on polymers derived from Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is currently lacking in the public domain, a theoretical analysis based on its chemical structure allows us to make informed predictions about its rheological behavior. We hypothesize that Poly(BHEEBT) will offer a unique and tunable rheological profile, potentially bridging the gap between highly rigid and highly flexible biodegradable polyesters. This could open up new avenues for the design of drug delivery systems and medical devices with tailored degradation rates and mechanical properties. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and characterization required to validate these hypotheses and unlock the potential of this promising new polymer. Further research is strongly encouraged to explore the full potential of this and other novel monomers in the ever-evolving field of biomedical materials.
References
- AIP Publishing. (n.d.). Rheological and mechanical properties of biodegradable nanocomposites.
- ResearchGate. (n.d.). Biodegradable compounds: Rheological, mechanical and thermal properties.
- IDC Technologies. (2011, August 8). STUDY OF RHEOLOGICAL AND MECHANICAL PROPERTIES OF BIODEGRADABLE POLYLACTIDE AND POLYCAPROLACTONE BLENDS.
- Royal Society of Chemistry. (2024, February 19). A tutorial review of linear rheology for polymer chemists: basics and best practices for covalent adaptable networks.
- Anton Paar. (n.d.). Rheological investigation of polymers.
- PubChem. (n.d.). Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate.
Sources
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